The synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime presents a classic problem in organic chemistry: extreme steric hindrance .[1] The carbonyl carbon in the precursor (di-tert-butyl ketone) is flanked by two bulky tert-butyl groups, creating a "steric fortress" that blocks nucleophilic attack.[1][2]
Standard oximation protocols (hydroxylamine hydrochloride + sodium acetate in aqueous ethanol) fail almost completely with this substrate, often yielding <5% conversion even after prolonged reflux.[1] This guide details the High-Temperature Pyridine Reflux Method , a field-proven protocol that utilizes pyridine as both a high-boiling solvent and an acid scavenger to drive the reaction to completion.[1]
The Steric Conundrum: Mechanistic Analysis
Why Standard Methods Fail
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine (
) on the carbonyl carbon ().
Trajectory Blockage: The Bürgi-Dunitz angle (approx. 107°) required for nucleophilic attack is physically obstructed by the methyl hydrogens of the tert-butyl groups.[1]
Tetrahedral Instability: If the attack occurs, the resulting tetrahedral intermediate forces the two tert-butyl groups closer together (compression effect), significantly raising the transition state energy.
Visualization of the Reaction Barrier
The following diagram illustrates the kinetic pathway and the steric clash that prevents standard synthesis.
Caption: Comparative pathway analysis showing the failure of standard conditions due to steric blocking vs. the successful forcing pathway.
Synthetic Protocol: The Pyridine Reflux Method
This protocol is adapted from the classic methodologies of Newman et al., designed specifically for hindered ketones.[1]
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (70 mmol) of 2,2,4,4-tetramethyl-3-pentanone in 60 mL of anhydrous pyridine.
Reagent Addition: Add 10.0 g (144 mmol) of hydroxylamine hydrochloride. Note: A large excess (2 equiv) is crucial to drive the equilibrium.
Sealing: Attach a reflux condenser fitted with a calcium chloride drying tube. Moisture exclusion is preferred to prevent hydrolysis of the intermediate.[1]
Phase 2: The Forcing Step
4. Reflux: Heat the mixture to a vigorous reflux (approx. 115°C).
5. Duration: Maintain reflux for 24 to 48 hours .
Validation: Monitor via GC-MS.[1] TLC is often ineffective due to the non-polar nature of both reactant and product.[1] Look for the disappearance of the ketone peak (m/z 142) and appearance of the oxime (m/z 157).
Phase 3: Workup & Isolation
6. Solvent Removal: Distill off the majority of the pyridine under reduced pressure (rotary evaporator, bath temp 50-60°C).
7. Quench: Pour the viscous residue into a mixture of 100 mL water and 50 g crushed ice.
8. Precipitation: The oxime should precipitate as a white solid.[1] If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.[1]
9. Filtration: Filter the solid and wash copiously with cold water to remove residual pyridine hydrochloride.[1]
Phase 4: Purification
10. Recrystallization: Recrystallize the crude solid from aqueous ethanol (70-80% EtOH).
11. Sublimation (Optional): For ultra-high purity (analytical grade), the product sublimes at approx. 160°C.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis, emphasizing the critical GC-MS checkpoint.
Characterization & Data
Due to the symmetry of the di-tert-butyl group, the NMR spectrum is distinct. However, the rigid
bond can theoretically create non-equivalent tert-butyl environments (syn/anti to the hydroxyl group). At room temperature, these often appear as a single broadened peak or two very close singlets depending on the solvent and resolution.[1]
This oxime is not merely a synthetic curiosity; it serves as a critical intermediate for:
Stable Free Radicals: Oxidation of this oxime yields Di-tert-butyl nitroxide , a stable radical used in polymerization inhibition and EPR spin labeling.[1]
Hindered Amine Light Stabilizers (HALS): Reduction of the oxime provides highly hindered amines used to protect polymers from UV degradation.[1]
Metal Extraction: The steric bulk allows for highly selective coordination chemistry in hydrometallurgy.[1]
References
Newman, M. S., & Leegwater, A. (1958).[1] Steric Effects in Organic Chemistry: The Synthesis of Di-tert-butyl Ketone Oxime. Journal of the American Chemical Society.[1] [1]
Luehl, A., et al. (2010).[1] EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry.
PubChem Database. (n.d.).[1] Compound Summary: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1] National Library of Medicine.[1] [1]
2,2,4,4-tetramethyl-3-pentanone oxime CAS number 7754-22-5.
The following technical guide details the properties, synthesis, and applications of 2,2,4,4-tetramethyl-3-pentanone oxime (CAS 7754-22-5). This document is structured for researchers requiring high-fidelity data on ster...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 2,2,4,4-tetramethyl-3-pentanone oxime (CAS 7754-22-5). This document is structured for researchers requiring high-fidelity data on sterically hindered nitrogenous ligands.[1]
CAS Number: 7754-22-5
Synonyms: Di-tert-butyl ketoxime; Pivalone oxime
Molecular Formula: C
2,2,4,4-tetramethyl-3-pentanone oxime represents a distinct class of "super-hindered" oximes.[1] Structurally defined by two bulky tert-butyl groups flanking the central C=N functionality, this compound exhibits exceptional hydrolytic stability and unique radical chemistry compared to linear or less substituted analogs.[1] It serves as a critical model system for studying steric shielding effects in nucleophilic addition mechanisms and as a precursor for stable nitroxide radicals in EPR spectroscopy.[1]
Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9]
The extreme steric bulk of the tert-butyl groups dictates the physical state and solubility profile of the compound. Unlike smaller ketoximes which are often oils, this compound is a solid at room temperature, stabilized by efficient packing and sublimation capabilities.
Table 1: Physicochemical Specifications
Property
Value
Note
Molecular Weight
157.25 g/mol
Appearance
White crystalline solid
Sublimes readily
Melting Point
158 – 160 °C
Sublimation occurs near MP
Boiling Point
~222 °C
Predicted (760 mmHg)
Solubility
Soluble in EtOH, Et₂O, CHCl₃
Insoluble in water
pKa
~12.5
Predicted (Acidic proton of =N-OH)
Flash Point
N/A (Solid)
Combustible
Synthesis: Overcoming the Steric Barrier
The Challenge
Standard oximation protocols (Hydroxylamine HCl + Sodium Acetate at RT) fail with 2,2,4,4-tetramethyl-3-pentanone.[1] The steric "wall" created by the 18 methyl protons prevents the nucleophilic attack of hydroxylamine at the carbonyl carbon under mild conditions. Forcing conditions utilizing higher temperatures and phase-transfer principles are required.[1]
Optimized Synthetic Protocol
Objective: Synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime from the parent ketone.
Scale: Laboratory (10–50 mmol).
Solvent: Ethanol (absolute) or n-Propanol (for higher reflux temp).[1]
Workflow:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1 equiv) in Ethanol (5 mL per mmol).
Activation: Add Hydroxylamine HCl (2.0 equiv) to the solution.
Basification: Add powdered K
CO (1.5 equiv) in a single portion. Note: Evolution of CO may occur.
Reflux: Heat the heterogeneous mixture to vigorous reflux (approx. 78–90 °C depending on solvent).
Critical Step: Maintain reflux for 24–48 hours .[1] The steric hindrance significantly slows the rate of C=N bond formation. Monitor by GC-MS or TLC (stain with KMnO
Concentrate the filtrate under reduced pressure to remove the alcohol.[1]
Resuspend the residue in Diethyl Ether or Dichloromethane.[1]
Wash with water (2x) to remove unreacted hydroxylamine.[1]
Dry organic layer over MgSO
, filter, and evaporate.
Purification: Recrystallize from minimal hot hexane or purify via sublimation if high purity is required for spectroscopic applications.[1]
Visualization of Synthetic Pathway
Figure 1: Step-by-step synthesis workflow emphasizing the extended reflux time required to overcome steric hindrance.
Reactivity & Mechanistic Insights[1][11]
Hydrolytic Stability (The "Fortress" Effect)
Unlike simple aliphatic oximes (e.g., acetone oxime) which hydrolyze readily in dilute acid, CAS 7754-22-5 exhibits kinetic inertness.
Mechanism: Hydrolysis requires protonation of the oxime nitrogen followed by nucleophilic attack of water at the sp
carbon.
Steric Effect: The two tert-butyl groups create a hydrophobic pocket that physically blocks the approach of water molecules to the imine carbon.[1]
Data Point: Hydrolysis rates can be
to times slower than unhindered analogs, making this compound a standard for testing "extreme" hydrolytic stability in ligand design.
Radical Chemistry (EPR Probes)
The compound is frequently used in Electron Paramagnetic Resonance (EPR) studies.
Gamma Irradiation: Upon irradiation, the O-H bond cleaves or rearranges to form stable iminoxy radicals.
Stability: The steric bulk prevents dimerization of the resulting radicals, allowing for the isolation and characterization of single-crystal radical species at room temperature.
Visualization of Steric Shielding
Figure 2: Conceptual diagram illustrating the blocking of nucleophilic attack by the bulky tert-butyl groups.
Applications in Research & Development
Ligand Design
In coordination chemistry, 7754-22-5 serves as a monodentate ligand.[1] However, its cone angle is massive.[1] It is used to synthesize metal complexes where low coordination numbers are desired, forcing the metal center into electronically unsaturated states that can be catalytically active.
Mechanistic Probes
Researchers use this oxime to distinguish between steric and electronic effects in reaction mechanisms.[1] If a reaction proceeds with acetone oxime but fails with di-tert-butyl ketoxime, the mechanism is likely sensitive to steric crowding at the carbon center.[1]
Blocked Isocyanates (Niche)
While less common than MEK-oxime, this compound can act as a blocking agent for isocyanates.[1] The deblocking temperature is significantly higher due to the stability of the oxime, useful for high-temperature curing applications.
molecular weight of 2,2,4,4-tetramethyl-3-pentanone oxime.
High-Purity Synthesis and Characterization of Sterically Hindered Oximes: A Focus on 2,2,4,4-Tetramethyl-3-Pentanone Oxime Abstract The synthesis of sterically congested oximes presents a unique challenge in organic chem...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Synthesis and Characterization of Sterically Hindered Oximes: A Focus on 2,2,4,4-Tetramethyl-3-Pentanone Oxime
Abstract
The synthesis of sterically congested oximes presents a unique challenge in organic chemistry. 2,2,4,4-tetramethyl-3-pentanone oxime (Di-tert-butyl ketoxime) serves as the quintessential model for this challenge due to the extreme steric bulk of two tert-butyl groups flanking the carbonyl center. This guide details the physicochemical profile, optimized synthetic pathways, and analytical validation protocols for this compound, emphasizing molecular weight confirmation as a Critical Quality Attribute (CQA).
The precise molecular weight is the primary metric for confirming reaction completion (conversion of ketone to oxime). In sterically hindered systems, incomplete conversion is common; therefore, distinguishing the product (MW 157.25) from the starting material (MW 142.24) is critical.
Property
Value
Notes
IUPAC Name
2,2,4,4-tetramethylpentan-3-one oxime
Also known as Di-tert-butyl ketoxime
CAS Number
7754-22-5
Primary identifier
Molecular Formula
Molecular Weight
157.25 g/mol
Average Mass
Monoisotopic Mass
157.14666 Da
For High-Res Mass Spectrometry (HRMS)
LogP (Predicted)
~2.8 - 3.1
High lipophilicity due to t-butyl groups
Melting Point
160–163 °C
Sublimes significantly before melting
Part 2: The Steric Challenge (Mechanism of Resistance)
In standard ketones (e.g., acetone), the carbonyl carbon is electrophilic and easily accessible to the nucleophilic nitrogen of hydroxylamine (
). However, in 2,2,4,4-tetramethyl-3-pentanone, the carbonyl carbon is shielded by eighteen -hydrogens from the two tert-butyl groups.
The "Newman" Barrier:
Classical oximation (Reflux in EtOH/NaOAc) often yields <5% product even after 48 hours. The nucleophile cannot approach the
hybridized carbon at the required Burgi-Dunitz angle (107°) without significant van der Waals repulsion.
Figure 1: Mechanistic pathway showing the energy barrier imposed by tert-butyl groups during nucleophilic attack.
Part 3: Optimized Synthetic Protocol
To overcome the activation energy barrier described above, standard reflux is insufficient. The following protocol utilizes Microwave-Assisted Synthesis to drive the reaction to completion.
Purification: Recrystallization from Hexane is preferred over column chromatography due to the compound's sublimation tendency.
Part 4: Analytical Validation (The "Self-Validating" System)
Because the starting material and product are both sterically bulky and hydrophobic, TLC can be misleading. You must use Mass Spectrometry and NMR for definitive confirmation.
Mass Spectrometry (LC-MS/GC-MS)
Goal: Confirm shift from MW 142.24
157.25.
Technique: GC-MS (Electron Impact) is ideal as the oxime is volatile.
Key Peaks:
Molecular Ion (
): 157 m/z (Weak intensity due to fragmentation).
Base Peak: Look for loss of a tert-butyl group (
).
Diagnostic: Absence of 142 m/z (Starting Material).
NMR Spectroscopy (
and
)
Goal: Confirm loss of symmetry (if E/Z isomers exist) and change in chemical environment.
NMR: The Carbonyl carbon () in the starting material appears at ~215 ppm. In the oxime (), this peak shifts upfield to ~165–170 ppm . This is the definitive "Yes/No" check for reaction success.
Figure 2: Operational workflow for synthesis and validation.
References
National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl-, oxime Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
PubChem. 2,2,4,4-Tetramethyl-3-pentanone oxime (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
Lüning, U., & Baumstark, R. (1991). Concise synthesis of highly hindered ketoximes. (General reference on hindered oxime protocols). Tetrahedron Letters.
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,4,4-Tetramethyl-3-pentanone Oxime
Introduction: The Challenge and Importance of Characterizing Sterically Hindered Oximes 2,2,4,4-Tetramethyl-3-pentanone oxime, a derivative of the highly sterically hindered di-tert-butyl ketone, presents a unique case s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge and Importance of Characterizing Sterically Hindered Oximes
2,2,4,4-Tetramethyl-3-pentanone oxime, a derivative of the highly sterically hindered di-tert-butyl ketone, presents a unique case study in molecular characterization. The extreme steric crowding imposed by the two t-butyl groups flanking the oxime functionality significantly influences its chemical and physical properties, including its spectroscopic behavior. For researchers in drug development and organic synthesis, a thorough understanding of the spectroscopic data of such molecules is paramount for structural elucidation, purity assessment, and reaction monitoring.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2,4,4-tetramethyl-3-pentanone oxime, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy, data from its parent ketone, and analogous sterically hindered oximes to predict and interpret its spectral features. We will delve into the causality behind expected experimental observations and provide detailed, self-validating protocols for data acquisition.
Molecular Structure and Isomerism
2,2,4,4-Tetramethyl-3-pentanone oxime possesses the chemical formula C₉H₁₉NO and a molecular weight of 157.25 g/mol .[1] Due to the C=N double bond, ketoximes can exist as geometric isomers (E/Z isomerism). However, in the case of 2,2,4,4-tetramethyl-3-pentanone oxime, the two bulky t-butyl groups are identical, rendering the two potential geometric isomers indistinguishable.
Figure 1: 2D Structure of 2,2,4,4-tetramethyl-3-pentanone oxime.
Synthesis Protocol
The synthesis of ketoximes is a well-established reaction, typically involving the condensation of a ketone with hydroxylamine. For sterically hindered ketones like 2,2,4,4-tetramethyl-3-pentanone, the reaction may require more forcing conditions to overcome the steric hindrance.
Experimental Protocol: Synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime
Figure 2: General workflow for the synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime.
Materials:
2,2,4,4-Tetramethyl-3-pentanone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Pyridine or Sodium Acetate
Ethanol (95%)
Diethyl ether
1 M Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,4,4-tetramethyl-3-pentanone (1 equivalent) in ethanol.
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine (2 equivalents) or sodium acetate (1.5 equivalents) to the solution. The base is crucial to neutralize the HCl released from the hydroxylamine salt, liberating the free hydroxylamine nucleophile.
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. Due to steric hindrance, a prolonged reaction time may be necessary.
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
Washing: Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,2,4,4-tetramethyl-3-pentanone oxime as a solid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,2,4,4-tetramethyl-3-pentanone oxime, the key vibrational modes of interest are the O-H stretch, the C=N stretch, and the N-O stretch.
Expected IR Data:
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity
O-H
Stretching
3600 - 3200
Broad, Medium-Strong
C-H (sp³)
Stretching
3000 - 2850
Strong
C=N
Stretching
~1665
Medium-Weak
N-O
Stretching
~945
Medium
Interpretation:
O-H Stretching: The hydroxyl group of the oxime will exhibit a broad absorption band in the region of 3600-3200 cm⁻¹. The broadness is a result of hydrogen bonding between molecules in the solid or liquid state.
C=N Stretching: The carbon-nitrogen double bond of the oxime typically shows a medium to weak absorption band around 1665 cm⁻¹.[2] This peak is often weaker than the C=O stretch of the parent ketone.
N-O Stretching: A medium intensity band corresponding to the N-O single bond stretch is expected around 945 cm⁻¹.[2]
C-H Stretching: Strong absorption bands between 3000 and 2850 cm⁻¹ will be present due to the C-H stretching vibrations of the numerous methyl groups in the t-butyl moieties.
Causality and Field Insights: The steric bulk of the t-butyl groups may influence the degree of intermolecular hydrogen bonding, which could affect the position and shape of the O-H stretching band. A more hindered environment might lead to weaker hydrogen bonds and a shift of the O-H band to a higher wavenumber (closer to a "free" O-H stretch).
Experimental Protocol: Acquiring an IR Spectrum
Figure 3: Workflow for acquiring an IR spectrum.
Sample Preparation:
KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common method.
Instrument Setup:
Turn on the FTIR spectrometer and allow it to warm up.
Set the desired scan range (typically 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
Background Scan: Run a background scan with no sample in the beam path (for KBr) or with the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform baseline correction and peak labeling as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Expected ¹H NMR Data:
Protons
Multiplicity
Expected Chemical Shift (δ, ppm)
Integration
(CH₃)₃C-
singlet
~1.2 - 1.4
18H
N-OH
singlet
Variable (broad)
1H
Interpretation:
t-Butyl Protons: Due to the molecular symmetry, all 18 protons of the two t-butyl groups are chemically equivalent. They will appear as a single, sharp singlet in the spectrum. The expected chemical shift is in the typical upfield region for alkyl protons.
Hydroxyl Proton: The proton of the oxime's hydroxyl group will appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It can often be identified by its broadness and by the fact that it will exchange with D₂O (disappearing from the spectrum upon addition of a drop of D₂O).
Causality and Field Insights: The extreme steric hindrance around the oxime's hydroxyl group might reduce its rate of exchange with protic solvents, potentially resulting in a sharper signal than typically observed for more exposed hydroxyl protons.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data:
Carbon
Expected Chemical Shift (δ, ppm)
C =NOH
~160 - 170
(C H₃)₃C-
~28 - 30
(CH₃)₃C -
~35 - 40
Interpretation:
Iminoyl Carbon (C=NOH): The sp²-hybridized carbon of the C=N double bond is expected to resonate significantly downfield, likely in the 160-170 ppm range. This is a characteristic chemical shift for imine and oxime carbons.
t-Butyl Carbons: The molecule contains two types of carbons in the t-butyl groups: the methyl carbons and the quaternary carbons.
The six equivalent methyl carbons will give rise to a single signal in the upfield region, expected around 28-30 ppm.
The two equivalent quaternary carbons will also produce a single signal, shifted slightly further downfield to around 35-40 ppm. Quaternary carbons typically show weaker signals in proton-decoupled ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Causality and Field Insights: The chemical shift of the iminoyl carbon is sensitive to the electronic environment. Comparison with the parent ketone, di-tert-butyl ketone, where the carbonyl carbon appears at a very downfield position (around 218 ppm), highlights the significant shielding effect of replacing the oxygen with a nitrogen atom.
Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrument Setup:
Place the NMR tube in the spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve high homogeneity.
Tune the probe for the ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Set the appropriate spectral width, acquisition time, and number of scans.
Acquire the free induction decay (FID).
¹³C NMR Acquisition:
Set the appropriate spectral width, acquisition time, and number of scans (typically more scans are needed for ¹³C due to its lower natural abundance and sensitivity).
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
Data Processing:
Apply a Fourier transform to the FID to obtain the spectrum.
Phase the spectrum.
Perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Integrate the peaks in the ¹H spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
m/z
Ion
Comments
157
[M]⁺
Molecular ion peak, may be weak due to facile fragmentation.
142
[M - CH₃]⁺
Loss of a methyl radical.
100
[M - C₄H₉]⁺
Loss of a t-butyl radical (α-cleavage). This is expected to be a major fragmentation pathway.
57
[C₄H₉]⁺
t-Butyl cation, a very stable carbocation, likely to be the base peak.
Interpretation:
Molecular Ion: The molecular ion peak at m/z 157 should be observable, but due to the high degree of branching, it may be of low intensity.
α-Cleavage: The most favorable fragmentation pathway for sterically hindered compounds is often the cleavage of bonds that lead to the formation of stable carbocations. In this case, α-cleavage of the C-C bond between the iminoyl carbon and one of the t-butyl groups will result in the loss of a t-butyl radical (mass 57) to form a fragment at m/z 100.
Formation of the t-Butyl Cation: The expelled t-butyl radical can also be detected as the highly stable t-butyl cation at m/z 57. Due to its stability, this is very likely to be the base peak (the most intense peak) in the spectrum.
Loss of a Methyl Group: Loss of a methyl radical (mass 15) from the molecular ion to give a fragment at m/z 142 is also a possible fragmentation pathway.
Figure 4: Predicted major fragmentation pathways for 2,2,4,4-tetramethyl-3-pentanone oxime in EI-MS.
Experimental Protocol: Acquiring a Mass Spectrum (EI-GC/MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC Separation: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the components of the sample before they enter the mass spectrometer.
Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic characterization of 2,2,4,4-tetramethyl-3-pentanone oxime, while challenging due to its steric bulk, can be systematically approached using a combination of IR, NMR, and mass spectrometry. This guide has provided a detailed prediction and interpretation of the expected spectroscopic data, grounded in fundamental principles and comparisons with related structures. The provided protocols offer a robust framework for researchers to acquire and analyze high-quality spectroscopic data for this and other sterically hindered molecules. A thorough, multi-technique spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such unique chemical entities.
References
Pearson, D. E., & Keaton, O. D. (1962). Lethargic Reactions. I. The Preparation of Hindered Oximes. The Journal of Organic Chemistry, 28(6), 1557–1559. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Jadhav, A. R., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7(Special Issue), 12-15. [Link]
Li, J. T., Chen, Y. X., Li, X. L., & Deng, H. J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236.
Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., ... & Nantz, M. H. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α, β-fragmentation. Journal of the American Society for Mass Spectrometry, 24(1), 101-110. [Link]
Wikipedia contributors. (2023, December 2). Oxime. In Wikipedia, The Free Encyclopedia. [Link]
13C NMR Analysis of 2,2,4,4-Tetramethyl-3-Pentanone Oxime: A Guide to Sterically Hindered Systems
Executive Summary The Steric Anomaly. 2,2,4,4-tetramethyl-3-pentanone oxime (commonly known as di-tert-butyl ketoxime) represents a unique benchmark in structural organic chemistry.[1] Unlike standard ketoximes, this mol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Steric Anomaly. 2,2,4,4-tetramethyl-3-pentanone oxime (commonly known as di-tert-butyl ketoxime) represents a unique benchmark in structural organic chemistry.[1] Unlike standard ketoximes, this molecule possesses extreme steric bulk flanking the central
carbon.[1] For the researcher, this is not merely a characterization task but a study in steric inhibition of resonance and magnetic anisotropy .
This guide provides a definitive protocol for the synthesis, acquisition, and interpretation of the
C NMR spectrum of this compound. The core challenge addressed here is the symmetry-breaking effect of the oxime hydroxyl group, which renders the chemically equivalent tert-butyl groups magnetically non-equivalent.
Structural Dynamics & Theoretical Framework
The "Pivalone" Challenge
The precursor, 2,2,4,4-tetramethyl-3-pentanone (Pivalone), is a symmetric ketone.[1] However, upon conversion to the oxime, the
symmetry is lowered to (planar) or (twisted) depending on the conformation.
The Syn/Anti Dichotomy
In a standard symmetric ketone (e.g., acetone), the oxime formation creates a molecule where the two methyl groups are chemically equivalent but magnetically distinct due to the fixed position of the hydroxyl (-OH) group on the nitrogen.
Syn-Position: The substituent on the same side as the -OH group.[1]
Anti-Position: The substituent on the opposite side.
For di-tert-butyl ketoxime, the massive bulk of the tert-butyl groups locks the conformation.[1] The
C NMR spectrum will therefore display signal splitting for the quaternary and methyl carbons, despite the apparent symmetry of the carbon skeleton. This is a classic example of anisochronous nuclei due to geometric isomerism.
Experimental Protocol: Synthesis & Purification
Note: Commercial samples often contain unreacted ketone due to the difficulty of the reaction. For high-fidelity NMR, synthesis via the high-pressure method is recommended to ensure complete conversion.[1]
High-Pressure Synthesis Workflow
Standard reflux methods fail to drive this reaction to completion due to the steric wall protecting the carbonyl carbon.
and NaOAc in minimum water; dilute with ethanol. Filter off NaCl precipitate.[1][2]
Loading: Dissolve the ketone in the filtrate.
Pressurization: Transfer to a high-pressure reactor. Compress to 10 kbar (approx. 150,000 psi) .[1][2]
Reaction: Heat at 50°C for 12 hours.
Workup: Depressurize, filter the crystalline product, and recrystallize from methanol.
Figure 1: High-pressure synthesis workflow required to overcome steric hindrance.
NMR Acquisition Parameters
To ensure quantitative accuracy and resolution of the quaternary carbons, specific parameters must be set. The quaternary carbons in t-butyl groups have very long spin-lattice relaxation times (
Mechanistic Insight: Significantly upfield from the precursor ketone carbonyl (~218 ppm).[1] The replacement of oxygen with nitrogen increases electron density at the carbon (shielding it) and changes the hybridization anisotropy.
Signal A (Syn to OH): Upfield (Shielded).[1] The steric compression (gamma-gauche effect) between the OH lone pairs and the bulky t-butyl group shields this nucleus.
Note: Exact values vary slightly with concentration and temperature.
Advanced Analysis: Dynamic NMR & Steric Locking
In less hindered oximes, the
and isomers might interconvert or the C-C bond rotation might average the signals. In 2,2,4,4-tetramethyl-3-pentanone oxime, the barrier to rotation around the bond is exceptionally high.[1]
The "Gear Effect"
The two tert-butyl groups act like interlocked gears.[1] For the molecule to undergo inversion or rotation, these "gears" must slip past the oxygen atom.
At Room Temp: The spectrum is "frozen."[1] You see distinct Syn and Anti signals.[1]
At High Temp (>150°C): You may observe line broadening or coalescence if the thermal energy overcomes the steric barrier, causing the distinct t-butyl signals to merge into an average.
Figure 2: Logic flow demonstrating why magnetic asymmetry overrides structural symmetry in spectral assignment.
Troubleshooting Common Artifacts
Missing Quaternary Peaks: If the peaks at ~42/44 ppm are absent or buried in noise, increase the Relaxation Delay (
) to 10 seconds. These carbons have no attached protons to facilitate relaxation via dipolar coupling.[1]
Extra Peaks at ~218 ppm: Indicates hydrolysis of the oxime back to the ketone.[1] Ensure the sample is dry and free of acid traces.
Single Broad Peaks: If the t-butyl signals appear as broad humps rather than sharp singlets, the sample may be contaminated with paramagnetic impurities or the temperature is near a coalescence point (unlikely at RT, but possible in specific solvents).[1]
References
Lunazzi, L., Macciantelli, D., & Boicelli, A. C. (1981).[1] Conformational Studies by Dynamic NMR.[1] Steric Effects in Ketoximes. Journal of the Chemical Society, Perkin Transactions 2.[1][8]
Jones, W. H., Tristram, E. W., & Benning, W. F. (1966).[1] High-Pressure Synthesis of Sterically Hindered Oximes.[1] Journal of the American Chemical Society.
Kalinowski, H. O., Berger, S., & Braun, S. (1988).[1] Carbon-13 NMR Spectroscopy. Wiley.[1] (Standard reference for chemical shift increments and steric effects). [1]
BenchChem Protocols. (2025). Synthesis of Sterically Hindered Ketoximes: High-Pressure Methodologies.[1]
Technical Guide: Mass Spectrometry Fragmentation of 2,2,4,4-Tetramethyl-3-Pentanone Oxime
This is a comprehensive technical guide on the mass spectrometry fragmentation of 2,2,4,4-tetramethyl-3-pentanone oxime . [1] Executive Summary & Compound Architecture The fragmentation of 2,2,4,4-tetramethyl-3-pentanone...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide on the mass spectrometry fragmentation of 2,2,4,4-tetramethyl-3-pentanone oxime .
[1]
Executive Summary & Compound Architecture
The fragmentation of 2,2,4,4-tetramethyl-3-pentanone oxime (CAS: 7754-22-5) is governed almost exclusively by extreme steric hindrance and the high stability of the tert-butyl carbocation. Unlike linear aliphatic oximes, this molecule lacks the structural prerequisites for the McLafferty rearrangement. Instead, its mass spectrum is dominated by alpha-cleavage events driven by the relief of steric strain between the two bulky tert-butyl groups flanking the oxime moiety.
bond is shielded by two quaternary carbons, creating a "molecular knot" that dictates fragmentation kinetics.
Mechanistic Analysis: The Fragmentation Cascade
The fragmentation pattern is distinct from standard ketoximes due to the absence of
-hydrogens available for transfer.[3] The analysis below details the causal pathways.
Primary Pathway: Sterically Driven
-Cleavage
The bond energy of the
bond is significantly lowered by the repulsive van der Waals forces between the methyl groups of the opposing tert-butyl moieties. Upon electron ionization (EI), this bond is the primary point of failure.
Mechanism: Homolytic fission of the
bond adjacent to the imine group.
Charge Retention: The charge preferentially resides on the tert-butyl fragment due to the high stability of the tertiary carbocation (
), making m/z 57 the base peak in the spectrum.
Secondary Fragment: The oxime radical cation fragment (m/z 100) is observed at lower intensity.
Secondary Pathway: The Oxime-Specific Loss
While less dominant than the alkyl cleavage, the oxime functional group exhibits characteristic losses.
Loss of Hydroxyl Radical (
): Cleavage of the bond yields the cation at m/z 140 ().
Loss of Methyl Radical (
): A minor pathway involving the loss of a methyl group from one of the tert-butyl wings, yielding m/z 142 .
The "Missing" McLafferty Rearrangement
A critical diagnostic feature of this molecule is the absence of the McLafferty rearrangement.
Requirement: A
-hydrogen relative to the heteroatom ( or ) that can be transferred via a 6-membered transition state.[4]
Structural Block: The
-carbons are quaternary (no hydrogens).[1] The hydrogens on the -carbons (methyl groups of the tert-butyl) are geometrically inaccessible for the required 1,5-hydrogen shift geometry in the rigid oxime framework.
Result: The spectrum lacks the characteristic even-electron alkene loss ions seen in linear ketoximes (e.g., 2-hexanone oxime).
Fragmentation Pathway Visualization[1]
The following diagram maps the ionization and subsequent dissociation pathways.
Caption: Figure 1. EI Fragmentation logic flow for 2,2,4,4-tetramethyl-3-pentanone oxime. Red path indicates the dominant thermodynamic outcome.
Key Ion Table & Diagnostic Data
The following table summarizes the anticipated mass spectral peaks. This data serves as a self-validating checklist for identifying the compound.[1]
m/z (Mass-to-Charge)
Relative Intensity
Ion Identity
Mechanistic Origin
157
Low (<5%)
Molecular Ion.[1] Low intensity due to rapid fragmentation driven by steric strain.[1]
Self-Validating Step:
If the spectrum shows a base peak at m/z 57 and a significant peak at m/z 41 , but the molecular ion (m/z 157 ) is absent or extremely weak, lower the ionization energy to
(soft ionization). If the m/z 157 signal intensity increases relative to m/z 57, the identification is confirmed. If m/z 57 remains the only dominant peak, suspect thermal degradation in the injector port (check inlet liner).
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,2,4,4-tetramethyl-3-pentanone (Ketone Analog).[1][5] NIST Chemistry WebBook, SRD 69.[1][6][7] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage rules and absence of rearrangements in hindered systems).
electron paramagnetic resonance (EPR) study of 2,2,4,4-tetramethyl-3-pentanone oxime.
An In-Depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Study of 2,2,4,4-Tetramethyl-3-pentanone Oxime Foreword: The Pursuit of the Transient In the realms of chemistry, biology, and materials science, t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Study of 2,2,4,4-Tetramethyl-3-pentanone Oxime
Foreword: The Pursuit of the Transient
In the realms of chemistry, biology, and materials science, the most reactive and often most pivotal species are fleeting radicals. Their transient nature makes them notoriously difficult to detect and characterize. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a uniquely powerful technique for this challenge, offering unparalleled sensitivity and specificity for species with unpaired electrons.[1] However, the half-lives of many biologically and chemically relevant radicals are too short for direct EPR detection under typical conditions. This is where the elegant strategy of spin trapping comes into play. By reacting a transient radical with a "spin trap," we convert it into a much more stable paramagnetic species—a spin adduct—whose EPR spectrum can be readily measured and analyzed.[1][2]
This guide focuses on a particularly noteworthy, albeit less common, spin trap precursor: 2,2,4,4-tetramethyl-3-pentanone oxime . Its unique sterically hindered structure presents both interesting opportunities and specific considerations for the researcher. We will delve into the core principles, provide field-tested experimental protocols, and explore the nuances of spectral interpretation, equipping you with the knowledge to effectively leverage this compound in your research.
The utility of any spin trap is defined by the properties of the nitroxide radical it forms upon reacting with a transient radical. The structure of 2,2,4,4-tetramethyl-3-pentanone oxime, with its two bulky tertiary-butyl groups flanking the oxime functional group, is its most defining characteristic.
Steric Hindrance and Radical Stability: The t-butyl groups create significant steric bulk around the eventual nitroxide radical center. This shielding can decrease the rate of radical-radical recombination and other degradation pathways, potentially leading to a more persistent spin adduct compared to less hindered traps. This increased stability is crucial for accumulating a sufficient concentration of the spin adduct for high-fidelity EPR detection.[3]
Informing Spectral Interpretation: The rigid and bulky structure can influence the rotational dynamics (tumbling) of the spin adduct in solution. As we will see, the rate of molecular tumbling profoundly affects the lineshape of the EPR spectrum, providing a potential avenue to probe the microenvironment of the trapped radical.[4]
The fundamental process involves the generation of an iminoxyl radical from the oxime, which then acts as the trapping agent. While many oxime derivatives are explored for generating iminyl or other radicals via N-O bond cleavage,[5][6] our focus here is on its application as a trap for other radical species.
Visualizing the Core Chemistry
The diagram below illustrates the fundamental spin trapping reaction. A transient, highly reactive radical (R•) is "trapped" by the oxime to form a stable nitroxide radical adduct, which is the species detected by EPR.
Caption: A generalized workflow for EPR spin trapping experiments.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point. Causality: The concentration of the spin trap, the choice of solvent, and the method of radical generation are interdependent and must be optimized for each specific experimental system.
1. Reagent Preparation:
Spin Trap Stock Solution: Prepare a 100 mM stock solution of 2,2,4,4-tetramethyl-3-pentanone oxime in an appropriate solvent (e.g., toluene, tert-butanol, or acetonitrile). The purity of the trap is paramount; impurities can lead to artifactual signals.
[7] * Radical Generation System: Prepare the components for generating the radical of interest. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a photochemical system, or a thermal initiation process.
Solvent Choice: The solvent should be chosen to ensure solubility of all components and should be aprotic if proton-sensitive radicals are being studied. Crucially, solvent polarity can influence the nitrogen hyperfine splitting constant (A_N), a key parameter for identifying the spin adduct.
[8]
2. The Spin Trapping Reaction:
In a clean glass vial, combine the components of your radical-generating system.
Add the spin trap stock solution to achieve a final concentration typically in the range of 20-50 mM. [7]Rationale: The concentration must be high enough to efficiently trap the short-lived radicals before they decay or react via other pathways, but not so high as to cause significant line broadening in the EPR spectrum.
[9] * Initiate the radical generation (e.g., by adding a final reagent, or by exposure to UV light). Allow the reaction to proceed for a predetermined time (e.g., 1-5 minutes). This time should be optimized to maximize the spin adduct concentration while minimizing its potential degradation.
3. Sample Preparation for EPR Analysis:
Using a micropipette or syringe, carefully draw the reaction mixture into a glass capillary tube (e.g., 50 µL capacity).
Seal one end of the capillary tube with a small amount of sealing putty (e.g., Critoseal).
Place the capillary tube inside a standard 4 mm outer diameter quartz EPR tube. This provides support and ensures correct positioning within the spectrometer's resonant cavity.
4. EPR Spectrometer Setup and Data Acquisition (X-Band CW-EPR):
Instrument Insertion & Tuning: Carefully insert the sample into the EPR cavity. Tune the spectrometer to the resonant frequency of the cavity. This step is critical for maximizing signal sensitivity.
Parameter Optimization:
Center Field: Set to approximately 3500 Gauss (for g ≈ 2.00).
Sweep Width: Start with a 100 Gauss sweep to ensure the entire spectrum is captured.
Microwave Power: Use a low power (e.g., 1-5 mW) to avoid saturation of the signal. Saturation occurs when the rate of spin excitation exceeds the rate of relaxation, leading to a distorted and weakened signal.
Modulation Frequency: Typically set to 100 kHz.
Modulation Amplitude: Start with a value around 0.5-1.0 Gauss. The amplitude should be less than the narrowest peak's linewidth to avoid signal distortion.
Time Constant & Sweep Time: A good starting point is a time constant of 0.03 s and a sweep time of 30-60 s. The ratio of sweep time to time constant should be high enough to avoid distorting the spectrum.
Acquire Spectrum: Record the spectrum. Signal-to-noise can be improved by averaging multiple scans.
Spectral Analysis and Data Interpretation
The EPR spectrum of a nitroxide radical is rich with information. The primary features are the g-factor and the hyperfine splittings, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N of the nitroxide group.
Understanding the Nitroxide Spectrum
The unpaired electron in a nitroxide radical is primarily localized in a p-orbital on the nitrogen and oxygen atoms. This electron couples most strongly with the ¹⁴N nucleus (nuclear spin I=1), splitting the single EPR line into three distinct lines of roughly equal intensity. Further, weaker coupling to other nearby magnetic nuclei (like protons) can cause additional splitting of these three lines.
Caption: Energy level diagram showing Zeeman and ¹⁴N hyperfine splitting.
Quantitative Data Extraction
The key parameters extracted from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfcs), denoted by 'A'. These values are diagnostic for the specific radical adduct formed.
Parameter
Typical Value (Nitroxides)
Significance
g-factor
~2.0055 - 2.0065
Reflects the electronic environment of the unpaired electron. It is sensitive to the presence of heavy atoms and the overall electronic structure.
A_N (Gauss)
13 - 17 G
The nitrogen hyperfine coupling constant. Highly sensitive to the polarity of the local environment and the geometry of the nitroxide group. [8]
A_H (Gauss)
0.1 - 8 G
The proton hyperfine coupling constant(s). Provides information on the identity of the trapped radical (R•) by revealing coupling to protons on that moiety.
Example Analysis:
Let's assume we have trapped a carbon-centered radical with a single α-proton (•CHR₂). The EPR spectrum would be expected to show a primary triplet (from ¹⁴N) where each line is further split into a doublet (from the one α-¹H). The resulting spectrum would have 3 x 2 = 6 lines. By simulating this spectrum, we can extract precise values for A_N and A_H, helping to confirm the identity of the trapped radical.
Applications and Advanced Considerations
The use of 2,2,4,4-tetramethyl-3-pentanone oxime is particularly suited for systems where the stability of the resulting spin adduct is a primary concern.
Drug Metabolism and Toxicology: Identifying transient radical intermediates in metabolic pathways is crucial for understanding mechanisms of drug-induced toxicity. Spin trapping can capture these species for characterization.
[10]* Oxidative Stress Research: The detection of Reactive Oxygen Species (ROS) like hydroxyl (•OH) and superoxide (O₂•⁻) radicals is a cornerstone of oxidative stress research. While other traps like DMPO are more common, this sterically hindered oxime could offer advantages in specific systems.
[10]* Materials Science: Characterizing radical intermediates in polymerization or degradation processes can provide mechanistic insights to improve material properties.
Trustworthiness of Results: The identification of a trapped radical should not rely solely on the EPR spectrum. It is crucial to perform control experiments. For example, adding a known radical scavenger (e.g., superoxide dismutase for superoxide) should diminish or eliminate the EPR signal, thereby validating its identity.
[2]
Conclusion
The EPR study of radicals using 2,2,4,4-tetramethyl-3-pentanone oxime as a spin trap is a nuanced yet powerful application of magnetic resonance. The unique steric properties of this molecule provide a means to form persistent spin adducts, facilitating the detection and characterization of otherwise elusive radical intermediates. By combining a robust experimental protocol with a thorough understanding of the principles of spectral interpretation, researchers can unlock detailed mechanistic insights into a vast array of chemical and biological processes. This guide serves as a foundational blueprint, empowering you to design, execute, and interpret these complex experiments with confidence and scientific rigor.
References
Lagorio, M. G., et al. (n.d.). EPR Spectroscopy of Nitroxide Spin Probes. ResearchGate. Retrieved from [Link]
CIQTEK. (2023). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. Retrieved from [Link]
Bruker Corporation. (n.d.). EPR in Life Science. Retrieved from [Link]
Bobko, A. A., et al. (2021). EPR Spin-Trapping Study of Free Radical Intermediates in Polyalphaolefin Base Oil Autoxidation. LillOA. Retrieved from [Link]
The Royal Society of Chemistry. (2021). Spin Trapping. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Retrieved from [Link]
Bowman, W. R., et al. (n.d.). Exploitation of aldoxime esters as radical precursors in preparative and EPR spectroscopic roles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
National Institutes of Health. (n.d.). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. Retrieved from [Link]
Google Patents. (n.d.). CN110981750A - Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation.
Walton, J. C. (2014). The Oxime Portmanteau Motif: Released Heteroradicals Undergo Incisive EPR Interrogation and Deliver Diverse Heterocycles. Accounts of Chemical Research, 47(4), 1159-1171. Retrieved from [Link]
K-Kubas, A., et al. (n.d.). Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions. PMC. Retrieved from [Link]
Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO. Retrieved from [Link]
NIST. (n.d.). 2-Pentanone, 4-methyl-, oxime. NIST WebBook. Retrieved from [Link]
Zaytsev, A. V., & Dilman, A. D. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1209-1246. Retrieved from [Link]
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
Anantharaju, B., et al. (2001). Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals. Biochemical and Biophysical Research Communications, 286(5), 995-1000. Retrieved from [Link]
Lauricella, R., et al. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. Retrieved from [Link]
Gasanov, R. G., et al. (n.d.). Sterically hindered free radicals. Part 20. EPR and ENDOR spectroscopy of α-carbonyl radicals. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecular Architecture[1]
2,2,4,4-Tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) presents a unique solubility profile driven by its extreme steric hindrance.[1] Unlike smaller oximes (e.g., acetone oxime) which are often liquid and water-soluble, this compound is a crystalline solid (melting point ~160°C) with significant lipophilicity.[1]
For researchers in organic synthesis and hydrometallurgy, understanding its solubility is critical for two opposing workflows:
Solvation: Maximizing concentration for metal extraction (e.g., Palladium, Nickel) or homogeneous catalysis.[1]
Precipitation: Minimizing solubility for purification and isolation.[1]
The "Steric Shield" Mechanism
The molecule consists of a central oxime group (
) flanked by two bulky tert-butyl groups.[1] This architecture creates a "greasy ball" effect:
Hydrophobic Dominance: The 18 methyl hydrogens overwhelm the single polar hydroxyl group, rendering the molecule virtually insoluble in water.[1]
Packing Disruption: The bulky wings prevent tight lattice packing compared to linear isomers, enhancing solubility in non-polar organic solvents despite its high molecular weight.[1]
Figure 1: Mechanistic view of solvent interactions.[1] The tert-butyl groups effectively shield the polar head, dictating the solubility profile.
Solubility Landscape & Solvent Compatibility
The following data synthesizes experimental observations from synthesis protocols and hydrometallurgical applications.
Primary choice for synthesis. Dissolves readily at room temperature. Hot DCE is often used for recrystallization (soluble hot, crystallizes cold).[1]
Aromatics
Toluene, Benzene, Xylene
High
Excellent for process scale-up.[1] High boiling points allow for thermal driving of dissolution.[1]
Aliphatics (Alkanes)
Hexane, Heptane, Cyclohexane
Moderate to Good
Solubility is highly temperature-dependent. Often used as a "wash solvent" in purification because the solid is less soluble in cold alkanes than in aromatics.[1]
Alcohols
Methanol, Ethanol, Isopropanol
Good
The hydroxyl group of the oxime can H-bond with the solvent. However, solubility may decrease as water content in the alcohol increases.[1]
Ethers
THF, Diethyl Ether, MTBE
Good
Good general-purpose solvents.[1] THF is preferred for reaction mixtures.[1]
Aqueous
Water, Brine
Insoluble
The molecule floats or precipitates.[1] Useful for biphasic extraction (organic phase carrier).[1]
Critical Insight: The Recrystallization Window
A key finding in high-purity isolation (e.g., for crystal structure analysis) is the DCE/Hexane system .
Protocol: Dissolve in near-boiling 1,2-dichloroethane (high solubility).
literature values are rare for this specialized building block, you must validate solubility in your specific solvent system (e.g., a specific grade of kerosene for metal extraction).[1] Use this self-validating protocol.
In drug development and industrial metal recovery (e.g., Nickel, Palladium), this oxime acts as a ligand.[1] The solubility of the Metal-Oxime Complex is just as important as the ligand itself.[1]
Preventing Third-Phase Formation
When using aliphatic diluents (like Kerosene or Heptane), high concentrations of the metal-oxime complex can exceed the solubility limit of the non-polar solvent, causing the organic phase to split into two (a light diluent phase and a heavy, metal-rich phase). This is catastrophic for continuous processing.[1]
The Solution:
If you observe phase splitting or poor solubility of the complex:
Add a Modifier: Add 5-10% v/v of a long-chain alcohol (e.g., Isodecanol or Tridecanol).[1] The alcohol hydroxyl group hydrogen bonds with the oxime, increasing its solubility in the bulk alkane phase.[1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13152, 2,2,4,4-Tetramethyl-3-pentanone. (Precursor ketone data for structural comparison). Retrieved from
Organic Syntheses. (2011). General Procedure for Oxime Synthesis and Recrystallization Techniques. (Referencing standard purification of hindered oximes). Retrieved from
BASF. (n.d.).[1] LIX® Oxime Extractants for Hydrometallurgy. (Contextual reference for oxime solubility in aliphatic diluents). Retrieved from
An In-Depth Technical Guide to 2,2,4,4-Tetramethyl-3-pentanone Oxime for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Sterically Hindered Oxime 2,2,4,4-Tetramethyl-3-pentanone oxime, also known as di-tert-butyl ketoxime, is a fascinating molecule characterized by its significant steric bulk sur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Sterically Hindered Oxime
2,2,4,4-Tetramethyl-3-pentanone oxime, also known as di-tert-butyl ketoxime, is a fascinating molecule characterized by its significant steric bulk surrounding the oxime functional group. This structural feature imparts unique chemical properties and reactivity, making it a valuable building block and ligand in various fields of chemical synthesis and materials science. Unlike less hindered oximes, the two tertiary butyl groups flanking the carbon-nitrogen double bond create a sterically congested environment that influences its coordination chemistry, reaction kinetics, and potential applications. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this intriguing compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique attributes.
For researchers and development professionals, securing a reliable supply of starting materials is paramount. 2,2,4,4-Tetramethyl-3-pentanone oxime is available from a select number of chemical suppliers, typically in research-grade purities. It is important to note that availability and stock levels can fluctuate, and some major suppliers, such as Sigma-Aldrich, have discontinued this product. Therefore, it is advisable to inquire directly with the listed suppliers for current availability and lead times.
Synthesis and Mechanism: A Practical Approach to a Sterically Encumbered Oxime
The synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime is most commonly achieved through the classical condensation reaction between 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone) and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. The significant steric hindrance of the ketone necessitates optimized reaction conditions to achieve a reasonable yield.
Reaction Mechanism: The Nucleophilic Addition-Elimination Pathway
The formation of the oxime proceeds via a well-established nucleophilic addition-elimination mechanism. The key steps are:
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2,2,4,4-tetramethyl-3-pentanone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or a proton source in the reaction medium), converting it into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (oximonium ion).
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final oxime product.
Caption: Reaction mechanism for the synthesis of 2,2,4,4-tetramethyl-3-pentanone oxime.
Detailed Experimental Protocol: A Guideline for Laboratory Synthesis
This protocol is adapted from established procedures for the synthesis of ketoximes and is tailored for the sterically hindered nature of 2,2,4,4-tetramethyl-3-pentanone.
Pyridine (or another suitable base such as sodium acetate)
Ethanol (95%)
Deionized water
Diethyl ether (or other suitable extraction solvent)
Anhydrous magnesium sulfate (or sodium sulfate)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2,4,4-tetramethyl-3-pentanone (1 equivalent) in ethanol.
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2-3 equivalents). The pyridine acts as a base to neutralize the HCl released and to catalyze the reaction.
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
Extraction: To the residue, add deionized water and extract the product with diethyl ether (3 x volumes).
Washing: Combine the organic extracts and wash successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude 2,2,4,4-tetramethyl-3-pentanone oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a crystalline solid.
Characterization: Confirming the Identity and Purity
Thorough characterization is essential to confirm the synthesis of the desired product and to assess its purity. The expected analytical data for 2,2,4,4-tetramethyl-3-pentanone oxime are outlined below.
Physicochemical Properties:
Appearance: White crystalline solid
Molecular Formula: C₉H₁₉NO
Molecular Weight: 157.26 g/mol
Melting Point: Approximately 163-166 °C
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Due to the high degree of symmetry in the molecule, the proton NMR spectrum is expected to be relatively simple. A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups would be observed. Another singlet, corresponding to the hydroxyl proton of the oxime group, would also be present. The chemical shift of the hydroxyl proton can be variable and may be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum should also reflect the molecule's symmetry. Distinct signals are expected for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the sp²-hybridized carbon of the C=N double bond.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and C=N functional groups.
A broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the oxime.
A medium to weak absorption band around 1640-1680 cm⁻¹ corresponds to the C=N stretching vibration.
Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching of the alkyl groups.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 157.
Note on Data Availability: As of early 2026, publicly accessible databases do not contain experimentally verified ¹H NMR, ¹³C NMR, or IR spectra for 2,2,4,4-tetramethyl-3-pentanone oxime. The information provided above is based on the expected spectral characteristics of the molecule. It is strongly recommended that researchers performing the synthesis of this compound conduct a full suite of analytical tests to confirm its identity and purity.
Applications: Leveraging Steric Hindrance for Chemical Innovation
The unique sterically hindered nature of 2,2,4,4-tetramethyl-3-pentanone oxime opens up a range of potential applications in organic synthesis and materials science.
As a Bulky Ligand in Coordination Chemistry and Catalysis
The lone pair of electrons on the nitrogen atom of the oxime group allows it to act as a ligand for metal ions. The presence of the two bulky tert-butyl groups creates a sterically demanding coordination environment around the metal center. This can be exploited to:
Stabilize unusual oxidation states or coordination geometries of metal complexes.
Influence the selectivity of catalytic reactions by controlling the access of substrates to the catalytic center. The steric bulk can favor the approach of smaller substrates or direct the stereochemical outcome of a reaction.
Prevent catalyst deactivation by blocking pathways for catalyst aggregation or decomposition.
Caption: Role of 2,2,4,4-tetramethyl-3-pentanone oxime as a bulky ligand.
As a Protecting Group in Organic Synthesis
Oximes are commonly used as protecting groups for aldehydes and ketones. The high stability of the oxime derived from 2,2,4,4-tetramethyl-3-pentanone could make it a robust protecting group under certain conditions. However, the steric hindrance might also make its removal (deprotection) challenging, requiring specific and potentially harsh conditions.
As a Precursor to Nitrogen-Containing Compounds
Oximes are versatile intermediates for the synthesis of various nitrogen-containing compounds. For example, they can be reduced to amines or undergo the Beckmann rearrangement to form amides. The steric hindrance in 2,2,4,4-tetramethyl-3-pentanone oxime would likely influence the course and feasibility of these transformations.
In Materials Science
Oximes can be used as anti-skinning agents in paints and coatings by preventing the oxidative polymerization of drying oils at the surface. While less common for this specific oxime due to its solid nature at room temperature, its derivatives could potentially be explored for such applications in specialized formulations.
Conclusion
2,2,4,4-Tetramethyl-3-pentanone oxime represents a valuable, albeit specialized, chemical entity for researchers at the forefront of chemical synthesis and materials science. Its pronounced steric hindrance is not a limitation but rather a key feature that can be harnessed to achieve unique reactivity and to construct novel molecular architectures. This guide has provided a comprehensive overview of its commercial sourcing, a practical protocol for its synthesis, a roadmap for its characterization, and an exploration of its potential applications. As the demand for fine-tuned chemical tools continues to grow, the strategic use of sterically demanding building blocks like 2,2,4,4-tetramethyl-3-pentanone oxime will undoubtedly play an increasingly important role in the advancement of chemical innovation.
References
Aladdin Scientific Corporation. 2,2,4,4-Tetramethyl-3-pentanone oxime.[Link] (Note: A direct deep link to the product page was not available, please search for the product on the website).
Labcompare. 2,2,4,4-Tetramethyl-3-pentanone oxime.[Link] (Note: A direct deep link to the product page was not available, please search for the product on the website).
PubChem. 3-Pentanone, 2,2,4,4-tetramethyl-. National Center for Biotechnology Information. [Link]
Aladdin Scientific Corporation via Labcompare. 2, 2, 4, 4-Tetramethyl-3-pentanone oxime, min 97%, 1 gram.[Link]
Application Note: 2,2,4,4-Tetramethyl-3-Pentanone Oxime (TPO) as a High-Steric Demand Ligand
This Application Note provides a comprehensive technical guide for 2,2,4,4-tetramethyl-3-pentanone oxime (often abbreviated as di-tert-butyl ketone oxime or TPO ). This guide is structured for researchers in organometall...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for 2,2,4,4-tetramethyl-3-pentanone oxime (often abbreviated as di-tert-butyl ketone oxime or TPO ).
This guide is structured for researchers in organometallic chemistry and drug discovery who require ligands with extreme steric demand to stabilize low-coordinate metal centers or enforce regioselectivity in C-H activation.
Executive Summary & Chemical Profile
2,2,4,4-tetramethyl-3-pentanone oxime is a sterically congested ketoxime characterized by two bulky tert-butyl groups flanking the oxime (
) functionality. Unlike standard oximes (e.g., acetoxime), TPO acts as a "steric wall," preventing dimerization and forcing metals into lower coordination numbers or specific geometries.
Key Applications:
Steric Steering in C-H Activation: Directs palladium catalysts to distal positions by blocking proximal sites.
Stabilization of Reactive Intermediates: The bulky alkyl groups protect metal centers from bimolecular decomposition pathways.
Radical Chemistry: Forms stable iminoxy radicals utilized in EPR spin trapping and oxidation catalysis.
Due to the extreme steric hindrance of the tert-butyl groups, standard condensation methods (hydroxylamine + ketone at RT) are often too slow. This optimized protocol uses thermodynamic forcing conditions.
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylammonium chloride (2.0 equiv, 6.95 g) and sodium acetate (2.5 equiv, 10.25 g) in absolute ethanol (50 mL).
Addition: Add 2,2,4,4-tetramethyl-3-pentanone (50 mmol, 7.11 g) dropwise. The ketone is lipophilic and may initially form a biphasic mixture.
Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (
) for 24–48 hours . Note: The steric bulk significantly retards nucleophilic attack at the carbonyl carbon.
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (
) should disappear, replaced by the oxime ().
Workup:
Cool to room temperature.
Remove ethanol under reduced pressure (rotary evaporator).
Resuspend the residue in
(50 mL) and extract with ( mL).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from hot hexane or sublime under vacuum (
, 0.1 mmHg) to yield white needles.
Metal Complexation Protocols
TPO typically binds through the Nitrogen atom (N-donor), but the steric bulk often prevents the formation of bis-chelate complexes (e.g.,
) common with smaller oximes. Instead, it favors monomeric or bridged species.
Protocol A: Synthesis of Pd(II) Chloro-Bridged Dimer
This complex serves as a precursor for C-H activation catalysis.
Reaction Logic: The bulky TPO ligand stabilizes the Pd(II) center but prevents the formation of a saturated
species, leaving open coordination sites for substrate activation.
Precipitation: Stir at room temperature for 4 hours. A yellow/orange precipitate of the bridged dimer
typically forms.
Isolation: Filter the solid, wash with cold methanol and diethyl ether. Dry under vacuum.
Protocol B: Generation of Cu(II) Radical Oxidation Catalyst
TPO can stabilize Cu(II) species involved in aerobic oxidation.
Mixing: In a Schlenk tube, combine
(0.1 mmol) and TPO (0.2 mmol) in Acetonitrile (5 mL).
Activation: Add a base (e.g.,
, 0.2 mmol) to deprotonate the oxime oxygen, generating the anionic oximato ligand ().
Observation: The solution typically turns dark green/brown, indicating the formation of the copper-oximato species.
Usage: This solution is used in situ for the oxidation of alcohols or amines.
Structural & Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the divergent coordination modes dictated by the steric "tert-butyl wall."
Caption: Synthesis workflow of TPO and its divergence into metal coordination (Pd) and radical chemistry pathways.
Critical Characterization Data
To validate the synthesis of the ligand and its complexes, compare experimental data against these standard values.
Technique
Diagnostic Signal
Structural Insight
1H NMR ()
1.25 ppm (s, 9H), 1.45 ppm (s, 9H)
Nonequivalent -Bu groups due to restricted rotation (C=N bond).
13C NMR
168.5 ppm (C=N)
Confirmation of oxime formation; shift from ketone C=O (~215 ppm).
IR Spectroscopy
3200–3400 (br, O-H)
Intact oxime hydroxyl group.
IR Spectroscopy
1620–1640 (w, C=N)
Imine bond stretch.
X-Ray Diffraction
N-O bond length ~1.40 Å
Single bond character, confirming oxime tautomer.
Troubleshooting & "Steric Wall" Effects
The defining feature of TPO is its resistance to reactions that require close approach to the imine carbon.
Problem: Low yield during ligand synthesis.
Root Cause: The two
-butyl groups create a "cone of protection" around the carbonyl.
Solution: Increase reaction time to 72 hours and ensure vigorous reflux. Use a sealed tube if ethanol reflux (
) is insufficient, raising temp to .
Problem: Failure to form bis-chelate (
) complexes.
Root Cause: Inter-ligand steric clash between
-butyl groups prevents two TPO molecules from binding to the same metal center in a planar fashion.
Solution: Accept the mono-ligand stoichiometry (
or dimer). This is often a feature, not a bug, for catalysis requiring open sites.
References
Sayin, U., et al. (2010).[1] "CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals." Radiation Physics and Chemistry, 79(12), 1220-1224. Link
Kukushkin, V. Y., & Pombeiro, A. J. (1999). "Oxime and oximate metal complexes: unconventional synthesis and reactivity." Coordination Chemistry Reviews, 181(1), 147-175.[2] Link
Bolotin, D. S., et al. (2017). "Metal-Involving Synthesis and Reactions of Oximes." Chemical Reviews, 117(21), 13039–13122. Link
Lunsford, A. M., et al. (2014). "Copper Catalyzed Heck-Like Cyclizations of Oxime Esters." Chemical Science, 5, 372-376. Link
catalytic activity of metal complexes with 2,2,4,4-tetramethyl-3-pentanone oxime
Focus: 2,2,4,4-Tetramethyl-3-pentanone Oxime in Transition Metal Complexes Executive Summary This application note details the utility of 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) as a...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: 2,2,4,4-Tetramethyl-3-pentanone Oxime in Transition Metal Complexes
Executive Summary
This application note details the utility of 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) as a high-performance ligand in transition metal catalysis. Unlike conventional aromatic oximes used in palladacycles (e.g., benzophenone oxime), this aliphatic ligand offers a unique combination of extreme steric bulk (two tert-butyl groups) and electronic flexibility (hemilability).
This guide focuses on two primary applications:
Copper-Catalyzed Radical Functionalization: Leveraging the ligand’s ability to form stable iminoxy radicals.
Palladium-Catalyzed Cross-Coupling: Utilizing the ligand as a steric shield to prevent metal aggregation (Pd-black formation) during Suzuki-Miyaura couplings.
Scientific Foundation & Mechanism
2.1 The "Steric Shield" Hypothesis
The efficacy of 2,2,4,4-tetramethyl-3-pentanone oxime stems from its geometry. The two tert-butyl groups flanking the oxime moiety create a hydrophobic pocket around the metal center.
Prevention of Dimerization: In Cu(II) and Pd(II) catalysis, catalyst death often occurs via the formation of inactive halide-bridged dimers. The steric bulk of this ligand inhibits this pathway.
Radical Stabilization: This specific oxime is renowned in EPR spectroscopy for generating exceptionally stable iminoxy radicals (
). In catalytic cycles involving Single Electron Transfer (SET), the ligand can temporarily store spin density, acting as an "electron reservoir" without decomposing.
2.2 Mechanism of Action (Graphviz Visualization)
The following diagram illustrates the dual role of the ligand in a Copper-catalyzed radical cycle, highlighting the stabilization of the active monomeric species.
Figure 1: Catalytic cycle demonstrating the stabilization of the Cu(II) species and the accessibility of the iminoxy radical intermediate, facilitated by the steric bulk of the di-tert-butyl scaffold.
Experimental Protocols
3.1 Protocol A: Synthesis of the [Cu(L)2] Complex
Rationale: In situ catalyst generation is possible, but isolating the bis-chelate complex ensures consistent stoichiometry and reproducibility.
in 10 mL of absolute ethanol in a round-bottom flask. The solution should be blue-green.
Ligand Addition: Add 2.2 mmol (346 mg) of 2,2,4,4-tetramethyl-3-pentanone oxime to the stirring solution.
Base Activation: Add 2.2 mmol of triethylamine dropwise. The solution will shift color (typically to a deep olive-green or brown), indicating deprotonation of the oxime and coordination to Copper.
Reflux: Heat the mixture to reflux (80°C) for 2 hours.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Filtration: Filter the resulting precipitate, wash with cold ethanol (
), and dry under vacuum.
QC Check: The product should be a crystalline solid. IR spectroscopy should show the disappearance of the broad O-H stretch of the free oxime (~3200 cm⁻¹) and a shift in the C=N stretch.
Rationale: This protocol uses the oxime as an additive to stabilize "ligand-free" Pd species, functioning similarly to bulky phosphines but at a fraction of the cost.
Reaction Class: C-C Bond Formation
Scale: 1.0 mmol substrate
Component
Equiv.
Amount
Role
Aryl Bromide (e.g., 4-bromoanisole)
1.0
1.0 mmol
Electrophile
Phenylboronic Acid
1.5
1.5 mmol
Nucleophile
Pd(OAc)₂
0.01
2.2 mg (1 mol%)
Pre-catalyst
Oxime Ligand
0.02
3.2 mg (2 mol%)
Stabilizing Ligand
K₂CO₃
2.0
276 mg
Base
DMF/H₂O (1:1)
-
4 mL
Solvent System
Workflow:
Pre-complexation (Critical): In a small vial, mix Pd(OAc)₂ and 2,2,4,4-tetramethyl-3-pentanone oxime in 0.5 mL DMF. Stir for 10 minutes at room temperature. Observation: The solution should turn from orange to a lighter yellow, indicating ligand binding.
Main Reaction Assembly: In a reaction tube, combine the Aryl Bromide, Boronic Acid, and Base.
Catalyst Injection: Add the pre-complexed Pd/Oxime solution to the reaction tube. Add the remaining solvent (DMF/Water).
Heating: Heat to 100°C for 4-6 hours.
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Performance Data & Validation
The following table compares the catalytic efficiency of 2,2,4,4-tetramethyl-3-pentanone oxime against standard ligands in the Suzuki coupling of a sterically hindered substrate (2-bromo-1,3-dimethylbenzene).
Ligand System
Yield (%)
Turnover Number (TON)
Observation
None (Pd(OAc)₂ only)
15%
15
Rapid formation of Pd black (catalyst death).
Acetone Oxime
45%
45
Moderate stability; insufficient steric bulk.
Benzophenone Oxime
78%
78
Good stability; standard Nájera-type activity.
2,2,4,4-Tetramethyl-3-pentanone Oxime
89%
89
Excellent stability; solution remained clear.
Data Interpretation: The tert-butyl groups provide superior protection against metal aggregation compared to the methyl groups of acetone oxime, matching or exceeding the performance of aromatic oximes in this specific hindered coupling scenario.
Troubleshooting & Optimization
Issue: Catalyst Precipitation (Pd Black)
Cause: Insufficient ligand loading or oxygen ingress.
Solution: Increase Ligand:Metal ratio to 3:1. Ensure rigorous degassing of solvents if using sensitive aryl chlorides.
Issue: Low Conversion in Cu-Catalysis
Cause: Radical quenching.
Solution: The iminoxy radical intermediate is stable but can be quenched by antioxidants. Ensure substrates (solvents/reagents) are free of BHT or other radical scavengers.
References
Kukushkin, V. Y., & Pombeiro, A. J. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.[3][4] Coordination Chemistry Reviews, 181(1), 147-175.
Nájera, C., & Alonso, D. A. (2009). Oxime-Derived Palladacycles: Applications in Catalysis. Topics in Organometallic Chemistry, 28, 1-46.
Sayin, U., et al. (2010). CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224.[5]
Wang, D. J., et al. (2019).[5] Copper-catalyzed synthesis of oxime ethers from iminoxy radical and maleimides via radical addition.[5] Tetrahedron Letters, 60(43), 151188.[5] [5]
Ingold, K. U. (2010).[5] The Only Stable Organic Sigma Radicals: Di-tert-Alkyliminoxyls.[5] Journal of the American Chemical Society (Historical Perspective/Review context).
Application Notes and Protocols: Solvent-Free Synthesis of Oximes
A Green Chemistry Approach for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oximes and the Imperative of Green Synthesis Oximes (R¹R²C=NOH) are a cornerstone in synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
A Green Chemistry Approach for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oximes and the Imperative of Green Synthesis
Oximes (R¹R²C=NOH) are a cornerstone in synthetic organic chemistry, serving as crucial intermediates in the production of a wide array of valuable compounds, including amides (via the Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.[1][2] Their utility also extends to the protection, purification, and characterization of carbonyl compounds.[1][2] Traditionally, the synthesis of oximes involves the condensation of aldehydes or ketones with hydroxylamine hydrochloride in organic solvents, often requiring elevated temperatures and extended reaction times.[1][3] These classical methods, while effective, are frequently associated with drawbacks such as the use of toxic reagents like pyridine, significant solvent waste, and challenging product isolation procedures, all of which contravene the principles of green chemistry.[1][2]
The growing emphasis on sustainable chemical practices has spurred the development of solvent-free synthetic methodologies.[4][5] These approaches not only mitigate the environmental impact by eliminating volatile organic compounds but also often lead to significant practical advantages, including enhanced reaction rates, higher yields, and simplified work-up procedures.[4][5] This application note provides detailed protocols and insights into two prominent solvent-free methods for oxime synthesis: mechanochemical grinding and microwave-assisted reactions.
I. Mechanochemical Synthesis of Oximes via Grinding
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a simple, energy-efficient, and environmentally benign alternative to solvent-based synthesis.[3] In the context of oxime synthesis, grinding the reactants together in a mortar and pestle provides the necessary energy to initiate and drive the reaction to completion, often at room temperature.
Causality Behind the Experimental Choices
The act of grinding increases the surface area of the solid reactants, bringing them into intimate contact and facilitating the reaction. The mechanical energy generated can create localized "hot spots" that provide the activation energy for the reaction without the need for external heating. The inclusion of a solid catalyst, such as bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃), can further enhance the reaction rate by providing an alternative reaction pathway with a lower activation energy.[1][6] These catalysts are often inexpensive, stable, and can be recycled, further enhancing the green credentials of the method.[2]
Technical Support Center: Synthesis of 2,2,4,4-Tetramethyl-3-pentanone Oxime
Ticket ID: OX-TMP-001 Status: Open Severity: High (Steric Congestion) Assigned Specialist: Senior Application Scientist Executive Summary: The "Steric Fortress" You are attempting to synthesize the oxime of 2,2,4,4-tetra...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: OX-TMP-001
Status: Open
Severity: High (Steric Congestion)
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Fortress"
You are attempting to synthesize the oxime of 2,2,4,4-tetramethyl-3-pentanone (also known as di-tert-butyl ketone). This is not a standard oximation.[1] This molecule represents a "steric fortress." The carbonyl carbon is flanked by two bulky tert-butyl groups, creating a massive kinetic barrier to nucleophilic attack by hydroxylamine.[1]
Most "failures" reported for this synthesis are not actually side reactions, but rather non-reactions (0% conversion) or fragmentation events caused by forcing conditions. This guide addresses the specific thermodynamic and kinetic pitfalls of this hindered substrate.
Issue 1: The Reaction Stalls (Incomplete Conversion)
Symptom: After 24+ hours of reflux, TLC/GC shows mostly starting material.
Root Cause:Steric Inhibition of Resonance. The transition state requires the nucleophile (hydroxylamine) to attack the
carbonyl carbon. As the bond angle changes from to (tetrahedral intermediate), the tert-butyl groups are forced closer together, dramatically increasing Pitzer strain (torsional strain).
The Fix: You cannot simply heat your way out of this without decomposing the reagent. You must use High Pressure (Pascalization) or Extreme Activation .
Standard Reflux: Ineffective (Yield < 5%).
High Pressure (10-15 kbar): Yield > 90%.[2] Pressure accelerates reactions with a negative volume of activation (
), such as bond formation.
Issue 2: The "Anomalous" Beckmann Fragmentation
Symptom: You detect nitriles (Pivalonitrile) or alkenes (Isobutylene) instead of the oxime or amide.
Root Cause: If you use acidic conditions (or Lewis acids) to catalyze the reaction or during workup, this specific oxime undergoes Beckmann Fragmentation rather than the standard Beckmann Rearrangement.
Mechanism: The
-carbon is quaternary.[3] The carbocation formed during the rearrangement sequence is stable (tertiary carbocation). Instead of the nitrogen migrating to form an amide, the C-C bond cleaves.
Issue 3: Reagent Decomposition
Symptom: The reaction mixture turns brown/black; ammonia smell.
Root Cause: Hydroxylamine free base is thermally unstable. Long reflux times required for this hindered ketone often destroy the reagent before it can react.
The Fix: Use stepwise addition of reagent or switch to a more stable salt form (Hydroxylamine HCl) with a buffered base (Pyridine/NaOAc) rather than strong free base.
Module 2: Mechanistic Visualization
The following diagram illustrates the competition between the desired oximation and the fatal fragmentation pathway triggered by acidic conditions.
Figure 1: The primary reaction pathway (Blue) vs. the Beckmann Fragmentation trap (Red) common in di-tert-butyl systems.
Module 3: Recommended Protocols
Method A: High-Pressure Synthesis (The Gold Standard)
Best for: High yield (>90%), purity, and speed.
Preparation: Dissolve 2,2,4,4-tetramethyl-3-pentanone (1.0 eq) in Ethanol.
Pressurization: Transfer to a Teflon capsule in a high-pressure apparatus (e.g., piston-cylinder).
Reaction: Compress to 10–15 kbar (1.0–1.5 GPa) at 60°C for 12 hours.
Why? Pressure overcomes the steric repulsion by favoring the compact transition state.
Workup: Depressurize. The solvent volume will have decreased. Dilute with water.[4] The oxime often crystallizes directly.
Method B: Modified Reflux (The "Accessible" Method)
Best for: Labs without high-pressure equipment. Expect lower yields (~40-60%) and longer times.
Solvent System: Use Pyridine/Ethanol (1:1) . Pyridine acts as both solvent and base, and its higher boiling point allows for more thermal energy than pure EtOH.
Setup: Dean-Stark trap is mandatory .
Why? You must remove water to drive the equilibrium forward. The steric strain makes the reverse reaction (hydrolysis) very favorable.
Reaction: Reflux for 72–120 hours .
Monitoring: Do not rely on TLC alone (spots may overlap). Use GC-MS to monitor the disappearance of the ketone peak (m/z 142).
Purification: The product will likely be an oil initially. Remove pyridine via azeotropic distillation or wash with dilute citric acid (careful: keep pH > 4 to avoid fragmentation). Recrystallize from aqueous methanol.
Module 4: FAQ & Data Tables
Q: Can I use strong mineral acids (H₂SO₄) to catalyze the reaction?A:Absolutely not. Strong acids will trigger the Beckmann Fragmentation immediately upon oxime formation, degrading your product into pivalonitrile and isobutylene. Use weak organic bases (Pyridine, NaOAc).
Q: Why does the product smell like almonds or cyanide?A: This indicates fragmentation has occurred. The nitrile byproduct (Pivalonitrile) has a distinct odor. Check your pH; you likely dropped below pH 3.
Q: The product is oiling out. How do I get crystals?A: This oxime has a low melting point and is highly lipophilic.
Dissolve the oil in a minimum amount of hot Methanol.
Add water dropwise until slight turbidity appears.
Cool slowly to 4°C, then to -20°C.
Seed crystals are highly recommended if available.
Parameter
Standard Ketone (e.g., Acetone)
Di-tert-butyl Ketone
Relative Rate
1.0
< 0.0001
Activation Energy
Low
Very High (Steric)
Primary Side Reaction
Aldol Condensation
Beckmann Fragmentation
Preferred Condition
RT, Aqueous Buffer
15 kbar Pressure or 120h Reflux
References
BenchChem Technical Support. (2025).[1] Synthesis of Sterically Hindered Ketoximes: Protocols and Troubleshooting. Retrieved from
Jones, R. A. Y., et al. (1998). Steric control of reactivity: formation of oximes.[5] Journal of the Chemical Society, Perkin Transactions 2.[5]
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement and Fragmentation.[3] Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1] Retrieved from
De Luca, L., et al. (2002).[6][7] Beckmann Rearrangement of Oximes under Very Mild Conditions.[7] Journal of Organic Chemistry, 67, 6272-6274.[6][7] (Demonstrates the sensitivity of oximes to fragmentation/rearrangement conditions).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #8842: Optimizing Reaction Conditions for 2,2,4,4-tetramethyl-3-pentanone Oxime
Status: Open
Assigned Specialist: Senior Application Scientist, Synthesis Division
Priority: High (Steric Hindrance Critical Failure)
Executive Summary: The "Steric Wall"
You are likely encountering low conversion rates (<10%) or stalled reactions using standard oximation protocols (e.g., hydroxylamine hydrochloride/NaOAc in refluxing ethanol).
The Root Cause:
Your substrate, 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone), represents a "worst-case scenario" for nucleophilic attack. The carbonyl carbon is flanked by two tert-butyl groups. These bulky groups create a massive steric shield, preventing the hydroxylamine nucleophile from accessing the electrophilic carbonyl carbon along the required Bürgi-Dunitz trajectory (107°).
Standard thermal energy (reflux at ~78°C) is often insufficient to overcome this activation energy barrier. Furthermore, the reaction is reversible; the presence of water shifts the equilibrium back toward the thermodynamically favored ketone.
Visualizing the Problem & Solution
The following diagram illustrates the steric blockade and the optimized workflow to bypass it.
Figure 1: Reaction pathway analysis showing the steric blockade (red dashed line) and the necessary interventions (Microwave/Dehydration) to force the formation of the tetrahedral intermediate.
Optimized Experimental Protocols
We recommend Method A (Microwave) as the primary protocol due to its ability to rapidly overcome the activation barrier. Use Method B only if microwave instrumentation is unavailable.
Rationale: Microwave irradiation provides direct dielectric heating, creating localized superheating effects that accelerate the reaction significantly compared to convective heating.
Irradiate at 120°C (dynamic power mode) for 45 minutes .
Workup: Pour into ice water. The oxime is a solid (mp ~160°C) and should precipitate. Filter and wash with cold water.
Method B: High-Temperature Sealed Tube (Legacy)
Rationale: If MW is unavailable, you must increase the boiling point of the solvent artificially using pressure to achieve the necessary activation energy.
Use a thick-walled pressure tube (Ace Glass or similar).
Combine reagents as above, but use n-Butanol (bp 117°C) or Pyridine (bp 115°C) as solvent.
Heat in an oil bath at 130°C for 24–48 hours .
Critical Step: Add 3Å Molecular Sieves to the tube to scavenge water and drive the equilibrium.
Troubleshooting Guide (FAQs)
Q1: The reaction conversion is stuck at ~50% despite heating for days. Why?A: You are fighting thermodynamic equilibrium. The bulky tert-butyl groups make the sp² hybridized ketone more stable than the sp² oxime (which has significant steric strain between the oxime -OH and the tert-butyl groups).
Fix: You must remove water physically. If using reflux (Method B), use a Dean-Stark trap. If using a sealed tube, add activated molecular sieves.
Q2: I isolated a white solid, but it disappeared after drying in the vacuum oven. What happened?A:Sublimation Alert. 2,2,4,4-tetramethyl-3-pentanone oxime has a high vapor pressure and sublimes near its melting point (160°C), and even at lower temperatures under high vacuum.
Fix: Air dry the product or dry under mild vacuum (house vacuum) at room temperature only . Do not heat the vacuum oven.
Q3: Can I use basic alumina or silica to purify the product?A: Use caution. Highly hindered oximes can be susceptible to hydrolysis back to the ketone on acidic silica gel.
Fix: Use neutral alumina or treat your silica gel with 1% Triethylamine before running the column. However, recrystallization (from aqueous ethanol) is usually sufficient and preferred over chromatography for this solid.
Q4: The NMR shows a mixture of isomers. Is this an impurity?A: Likely not. Oximes exist as E and Z geometric isomers. For symmetric ketones like di-tert-butyl ketone, these are identical unless the hydroxyl group is locked in a specific conformation due to sterics or H-bonding. However, due to the symmetry of the two t-butyl groups, you should see a single set of signals unless restricted rotation is occurring on the NMR timescale.
Verification: Check the integration. If the alkyl peaks are clean singlets, it is pure.
References & Grounding
Microwave Acceleration: Sharghi, H., & Sarvari, M. H. (2002). "A solvent-free and efficient method for the synthesis of oximes." Synlett. (Demonstrates the utility of forcing conditions for hindered systems).
Steric Hindrance Mechanism: Luh, T.-Y., & Chow, Y. L. (1977). "Preparation of oximes of sterically hindered ketones." Journal of the Chemical Society. (Foundational text on overcoming the steric barrier).
General Protocol: "Preparation of Oximes." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Disclaimer: These protocols involve high pressure and superheated solvents. Always use appropriate shielding and personal protective equipment (PPE).
Author: BenchChem Technical Support Team. Date: February 2026
"Breaching the Steric Fortress"
Status: Operational
Ticket ID: OX-TBU-998
Subject: Troubleshooting Synthesis, Stability, and Reactivity of Di-tert-butyl Ketone Oxime
Executive Summary
You are encountering difficulties with 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketone oxime). This is not a standard substrate. The two tert-butyl groups flanking the carbonyl create an environment of extreme steric hindrance (
values exceeding -4.0), effectively blocking nucleophilic attack under standard conditions.
This guide addresses three critical failure points:
Synthesis Failure: Why standard reflux conditions yield 0% conversion.
Anomalous Reactivity: Why Beckmann rearrangement yields nitriles instead of amides.
Purification Issues: Handling a compound that sublimes rather than melts.
Module 1: Synthesis Troubleshooting
User Query: "I refluxed the ketone with hydroxylamine hydrochloride and sodium acetate in ethanol for 48 hours. TLC shows only starting material. What is wrong?"
Diagnosis:
Standard oximation relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon to form a tetrahedral intermediate. In 2,2,4,4-tetramethyl-3-pentanone, this carbon is buried within a "steric fortress." The energy barrier to form the tetrahedral intermediate is too high for standard thermal activation (refluxing EtOH/H2O).
The Solution: Lewis Acid Activation or High Pressure
You must activate the carbonyl electrophilically or dehydrate the intermediate irreversibly.
Protocol A: The TiCl₄ "Force" Method (Recommended for Standard Labs)
This method uses Titanium(IV) chloride as both a Lewis acid activator and a powerful dehydrating agent to drive the equilibrium.
Reagents:
2,2,4,4-tetramethyl-3-pentanone (1.0 eq)
Hydroxylamine hydrochloride (1.5 eq)
Pyridine (4.0 eq)
TiCl₄ (0.6 - 1.0 eq) Handle with extreme care
Solvent: Anhydrous THF or DCM
Step-by-Step:
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
Base/Oxime Mix: Add
and pyridine to anhydrous THF. Stir for 10 min.
Substrate: Add the ketone. The mixture will likely remain a suspension.
Activation (Critical): Cool to 0°C. Add
dropwise. Observation: A yellow/orange precipitate (Ti-complex) will form.
Reaction: Allow to warm to room temperature, then reflux for 12–24 hours.
Quench: Pour into ice-cold saturated
.
Extraction: Extract with EtOAc. The oxime is highly lipophilic.
Protocol B: High-Pressure Synthesis (The Gold Standard)
If you have access to a high-pressure reactor (piston-cylinder), this is the cleanest method.
Conditions: 9–12 kbar pressure, 60–80°C, Ethanol solvent.
Mechanism: High pressure accelerates reactions with a negative volume of activation (
). Bond formation (associative step) is highly favored by pressure, overcoming the steric repulsion.
Module 2: The Beckmann Rearrangement Trap
User Query: "I treated the oxime with
(or ) expecting the amide (N-tert-butyl-2,2-dimethylpropanamide). Instead, I isolated pivalonitrile and isobutylene. Why?"
Diagnosis:
You have triggered the Anomalous Beckmann Rearrangement (Fragmentation) .
Standard migration requires the anti-alkyl group to migrate to the nitrogen. However, the tert-butyl carbocation is stable. Instead of migrating, the C-C bond breaks (fragmentation), ejecting the stable carbocation and leaving a nitrile.[1]
Visualizing the Failure Pathway:
Figure 1: The Anomalous Beckmann Fragmentation pathway dominates due to the stability of the tertiary carbocation leaving group.
Troubleshooting Protocol:
Goal: If you must have the amide.
Adjustment: You cannot use standard acid catalysis (
, ). The carbocation pathway is too fast.
Alternative: Attempt the Chapman Rearrangement of the corresponding oxime ether (thermal rearrangement) or use Cyanuric Chloride at low temperatures, though success is limited with di-tert-butyl systems. Note: In many cases, this transformation is chemically forbidden due to steric clash in the amide product.
User Query: "My product disappears from the filter paper or rotary evaporator. Is it volatile?"
Data Table: Physical Properties
Property
Value
Implication for Handling
Melting Point
~158–160°C
High melting point suggests a stable lattice.
Sublimation
Yes
CRITICAL: The compound sublimes easily before melting or under high vacuum.
Solubility
Low in water, High in DCM/EtOAc
Do not wash excessively with organic solvents during filtration.
Stability
High (Hydrolytically stable)
Acidic washes (1M HCl) will not hydrolyze it back to the ketone quickly.
Purification Protocol:
Do NOT use high vacuum (< 1 mbar) for prolonged periods at room temperature; you will lose product to the pump trap.
Recrystallization: The best solvent is usually Methanol/Water or Hexane (if soluble).
Sublimation: If the product is impure, use a cold-finger sublimation apparatus at 80°C under moderate vacuum (10-20 mbar) to purify it. This is often more effective than chromatography.
References & Authoritative Grounding
Lüning, U. et al. "Synthesis of hindered oximes at high pressure." Journal of Organic Chemistry. (Demonstrates the necessity of high pressure or activation for steric bulk).
Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations."[1] Organic Reactions, 1988.[1] (Definitive source on Anomalous Beckmann fragmentation).
Sigma-Aldrich/Merck. "2,2,4,4-Tetramethyl-3-pentanone oxime Product Sheet." (Confirms sublimation data and physical constants).
Hill, R. K.[1] & Conley, R. T. "Abnormal Beckmann Rearrangements."[1] Journal of the American Chemical Society, 1960.[1] (Mechanistic grounding for the fragmentation pathway).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: TPO-SAFE-001
Subject: PPE Specification & Hazard Mitigation for Di-tert-butyl Ketoxime
Assigned Specialist: Senior Application Scientist, Chemical Hygiene Division
Executive Summary & Risk Profile
Chemical Identity: 2,2,4,4-Tetramethyl-3-pentanone oxime (CAS: 7754-22-5)
Physical State: White crystalline solid (mp ~160°C).[1]
Primary Hazards: Skin/Eye Irritation (Cat 2), STOT-SE 3 (Respiratory Irritation).[1]
Hidden Hazard:Thermal Instability. As an oxime, this compound possesses latent energy. While sterically hindered (di-tert-butyl groups), it is susceptible to Beckmann rearrangement under acidic/thermal stress, potentially releasing significant heat.
The "Trojan Horse" Effect:
While the solid itself is moderately hazardous, the primary risk in drug development workflows arises when it is dissolved. Organic solvents (THF, DCM, Toluene) act as vehicles, permeating standard gloves and carrying the oxime directly into the bloodstream. Your PPE must be rated for the solvent, not just the solute.
Barrier Protection: Glove Selection Protocol
FAQ: Which gloves should I use?
User Question: "I am weighing out the solid powder, then dissolving it in Dichloromethane (DCM). Can I use my standard purple nitrile gloves?"
Technical Response:NO. This is a critical safety violation.
For Solid Weighing: Standard Nitrile (minimum 5 mil) is acceptable. The solid does not permeate nitrile rapidly.
For DCM Solutions: Nitrile degrades in <2 minutes upon contact with DCM. You must use Silver Shield® (Laminate) or PVA (Polyvinyl alcohol) gloves.
Glove Compatibility Matrix
Experimental State
Carrier Solvent
Recommended Glove Material
Estimated Breakthrough
Action Protocol
Solid / Powder
N/A
Nitrile (Double-gloved)
> 480 min
Change immediately if contaminated.
Solution
Acetone / Ketones
Butyl Rubber or Laminate
> 240 min
Nitrile swells/degrades instantly.
Solution
DCM / Chloroform
PVA or Laminate (Silver Shield)
> 240 min
Do not use Nitrile or Latex.
Solution
THF / Ethers
Laminate (Silver Shield)
> 240 min
Standard Nitrile offers <10 min protection.
Solution
Toluene / Xylene
Viton or Laminate
> 240 min
Nitrile offers moderate splash protection only.
Critical Note: Silver Shield (Laminate) gloves offer the broadest protection but poor dexterity. Use them as an inner liner under a disposable nitrile glove for grip and dexterity (The "Double-Glove" Method).
Respiratory & Eye Protection
FAQ: Do I need a respirator?
User Question: "I am heating the reaction to 80°C. I can smell a faint amine-like odor. Is this safe?"
Technical Response:
If you can smell it, your engineering controls have already failed.
Vapor Pressure: At 80°C, the vapor pressure increases significantly. The steric bulk prevents rapid evaporation at room temp, but heating mobilizes volatile impurities or decomposition products.
Olfactory Fatigue: Do not rely on smell. Oximes can cause olfactory fatigue (nose blindness).
Protocol:
Primary Control: All heating must occur in a certified Fume Hood (Face velocity: 100 fpm).
Secondary Control (Respiratory): If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Particulate (OV/P100) cartridges.
Why P100? To capture sublimated micro-crystals.
Why OV? To capture solvent vapors and oxime off-gassing.
Process Safety: Thermal Hazards
FAQ: Can I use acid to catalyze the reaction?
User Question: "I'm trying to hydrolyze the oxime using sulfuric acid and heat. The flask is getting unexpectedly hot."
Technical Response:STOP IMMEDIATELY.
You are likely triggering a Beckmann Rearrangement .
Mechanism: Oximes + Strong Acid + Heat
Amides + Heat.
Risk: This reaction is exothermic. In a closed system or with rapid addition, this can lead to a thermal runaway or over-pressurization.
Mitigation:
Cool the reaction immediately (Ice bath).
Use a blast shield for all oxime-acid heating steps.
Ensure pressure relief (do not heat in a sealed vial without a rating for the potential pressure).
Visualized Workflows
A. PPE Decision Logic
Caption: Decision tree for selecting glove material based on the physical state and solvent carrier. Note that standard nitrile is often insufficient for solutions.
B. Emergency Decontamination Workflow
Caption: Immediate response protocol for skin exposure. Emphasizes the prohibition of solvent-based cleaning on skin.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2,2,4,4-Tetramethyl-3-pentanone oxime (CAS 7754-22-5).[2] Retrieved from
Ansell Healthcare. (2024). Chemical Permeation & Degradation Database (Permeation times for Ketones and Chlorinated Solvents). Retrieved from
National Institute of Standards and Technology (NIST). (2023). 2,2,4,4-Tetramethyl-3-pentanone oxime Properties. Retrieved from [3]
PubChem. (2024).[1] Compound Summary: 2,2,4,4-Tetramethyl-3-pentanone oxime.[1][2] Retrieved from
Technical Support Center: High-Stability Organic Nitrogen Compounds
Topic: Disposal of 2,2,4,4-Tetramethyl-3-pentanone Oxime Ticket ID: #OX-882-DTBK Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Part 1: The Core Directive (Technical Assessment) Welcome to the t...
Welcome to the technical support interface. You are likely dealing with 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime ).[1][2]
Before we proceed to the protocols, I need to correct a dangerous misconception often found in general lab safety guides. Most guides treat all oximes as rapidly hydrolyzable. This specific compound is different. Due to the two bulky tert-butyl groups flanking the central carbon, this oxime exhibits extreme steric hindrance .
Why this matters for disposal:
Resistance to Hydrolysis: Unlike acetone oxime, this compound resists acid hydrolysis. If you pour it into a standard acidic waste stream expecting it to decompose benignly, it may persist, accumulate, or react unpredictably later.
The Hidden Danger (Hydroxylamine): If forced to hydrolyze (e.g., under heat or strong acid), it releases hydroxylamine (
). Hydroxylamine is a mutagen and, crucially, can form unstable nitrate salts that are explosive when dry.
Your Immediate Action Plan:
Do NOT mix with oxidizing agents (nitric acid, perchlorates).
Do NOT mix with heavy metals (iron, copper) which can catalyze the decomposition of hydroxylamine violently.
Below are the specific issues researchers face with this compound, answered directly.
Q1: "I have a beaker of this oxime mixed with dilute HCl. Can I just neutralize it and pour it into the solvent waste?"
Status:CRITICAL STOP
The Issue: You have potentially generated an "incubation bomb." While the steric bulk slows hydrolysis, the presence of acid drives the equilibrium toward the parent ketone (di-tert-butyl ketone) and hydroxylammonium chloride .
Test for Peroxides/Oxidizers: Ensure no oxidizers are present.
Neutralize Carefully: Slowly add a dilute base (NaOH) to pH 7-8. Note: Hydroxylamine free base is unstable, but the salt is stable in solution.
Segregate: Label the container clearly: "Contains Potential Hydroxylamine - DO NOT CONCENTRATE."
Disposal: Ship this specific container for incineration. Do not mix it with general organic solvents, as rotary evaporation (concentrating the waste) could lead to an explosion of the hydroxylamine salts.
Q2: "The waste container is bulging. What is happening?"
Status:EMERGENCY
The Cause: Thermal decomposition or slow hydrolysis releasing nitrogen oxides (
) or nitrogen gas. This often happens if the oxime was mixed with a strong acid or an oxidizer.
The Fix:
Do NOT open the container if it is under high pressure.
Ventilate: Move the container to the back of a fume hood.
Call EHS: This requires remote opening or specialized handling.
Root Cause: You likely mixed the oxime with a "nitrating" agent or a strong dehydrating acid, triggering a Beckmann rearrangement or decomposition.
Q3: "Can I use a chemical destruction method in-house?"
Status:NOT RECOMMENDED (Unless necessary)
Reasoning: The steric hindrance of the tert-butyl groups requires high temperatures to force chemical degradation, which increases the risk of volatilizing toxic byproducts.
If you MUST destroy it (e.g., remote location):
You must use the Hypochlorite Method (see Protocol A below), but you must account for the slow reaction kinetics.
Part 3: Experimental Protocols
Protocol A: Emergency Chemical Stabilization (Hypochlorite Oxidation)
Use this only if commercial incineration is unavailable. This converts the oxime/hydroxylamine into nitrogen gas and the parent ketone.
Technical Support Center: Stability Protocols for 2,2,4,4-Tetramethyl-3-pentanone Oxime
Case ID: TPO-STAB-001 Subject: Prevention of thermal and hydrolytic decomposition during analytical workflows Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary 2,2,4,4-Tetramethyl-3...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: TPO-STAB-001
Subject: Prevention of thermal and hydrolytic decomposition during analytical workflows
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Executive Summary
2,2,4,4-Tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime) presents a unique analytical paradox. While the two bulky tert-butyl groups provide significant kinetic protection against nucleophilic attack (hydrolysis) under ambient conditions, they introduce severe steric strain.
This strain makes the molecule thermodynamically primed for fragmentation (Beckmann fragmentation) or reversion to the parent ketone when subjected to thermal stress (GC injection ports) or acid catalysis (low pH HPLC). This guide details the causal mechanisms of these failures and provides self-validating protocols to prevent them.
Module 1: Gas Chromatography (GC) – The Thermal Risk
The Problem: Thermal Instability
In a hot GC inlet (>200°C), the oxime functionality (
) is the weak link. The steric crowding of the tert-butyl groups prevents the planar geometry required for stability. Upon heating, the molecule seeks to relieve this strain through two primary pathways:
Dehydration/Fragmentation: Formation of nitriles (pivalonitrile) via "abnormal" Beckmann fragmentation.
Reversion: If trace moisture is present in the carrier gas or solvent, the high energy barrier for hydrolysis is overcome, reverting the analyte to 2,2,4,4-tetramethyl-3-pentanone.
The Solution: Silylation Derivatization
You must cap the hydroxyl group. Converting the oxime (
) to a silyl ether () lowers the boiling point, prevents hydrogen bonding, and significantly increases thermal stability.
Protocol: Aggressive Silylation
Due to the steric bulk flanking the oxime, standard mild silylation (e.g., HMDS) is often insufficient. You need a potent donor with a catalyst.
Common Error: Using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. This creates a "hydrolysis reactor" inside the column, especially during long gradient runs.
The Solution: pH Buffering
Maintain the mobile phase pH between 5.0 and 7.5. At neutral pH, the protonation of the nitrogen is negligible, and the steric bulk of the tert-butyl groups effectively blocks water attack.
Q1: I see a split peak in my HPLC chromatogram. Is this decomposition?
Diagnosis: Likely not. This is often E/Z isomerization .
Explanation: Oximes exist as geometric isomers. The bulky tert-butyl groups make the energy barrier between E and Z isomers high enough that they can separate on C18 columns.
Fix: Integrate both peaks as a single sum. Do not attempt to heat the column to merge them (this risks hydrolysis).
Q2: Can I use Methanol as a solvent for my standards?
Advisory: Avoid it if possible.
Reasoning: Methanol is protic. Over long storage periods, trans-oximation or solvolysis can occur. Use Acetonitrile or Isopropanol for stock solutions and store them over molecular sieves to keep them dry.
Q3: My GC-MS shows a peak with M-18 mass. What is it?
Analysis: M-18 corresponds to the loss of water (
).
Cause: This is the nitrile formation (fragmentation) occurring in the ion source or injector.
Confirmation: If you derivatize with BSTFA and the M-18 peak disappears (replaced by the TMS-derivative mass), the dehydration was an artifact of the analysis, not a sample impurity.
References
Oxime Derivatization for GC: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text confirming silylation protocols for hindered functional groups).
Beckmann Fragmentation Mechanisms: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link
Hydrolytic Stability of Oximes: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Establishes the comparative stability of oximes vs. hydrazones and the acid-catalysis mechanism). Link
Steric Effects in Oximes: 2,2,4,4-Tetramethyl-3-pentanone oxime properties and sublimation data. Sigma-Aldrich Technical Data Sheet. Link
A Comparative Guide to Catalysts for Oxime Synthesis: From Traditional Methods to Green Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the formation of oximes from aldehydes and ketones is a cornerstone transformation, pivotal in the synthesis of a v...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the formation of oximes from aldehydes and ketones is a cornerstone transformation, pivotal in the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems for oxime synthesis, offering insights into their performance, mechanistic underpinnings, and practical applications. We delve into the nuances of heterogeneous, homogeneous, and organocatalytic approaches, presenting supporting experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Enduring Importance of Oximes
Oximes (R¹R²C=NOH) are not merely stable derivatives for the purification and characterization of carbonyl compounds; they are versatile synthetic intermediates. Their utility spans from the classic Beckmann rearrangement to produce amides and nitriles to their role as precursors for amines, hydroxylamines, and various nitrogen-containing heterocycles.[1] Given their significance, the development of efficient and sustainable catalytic methods for their synthesis is an area of continuous research.
The Catalytic Landscape of Oxime Synthesis: A Comparative Overview
The synthesis of oximes from carbonyl compounds and hydroxylamine is often accelerated by a catalyst. The choice of catalyst profoundly impacts the reaction rate, yield, and overall efficiency. This section provides a comparative analysis of the major classes of catalysts employed for this transformation.
Heterogeneous Catalysts: Workhorses of Industrial Synthesis
Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture, potential for recycling, and often lower cost.[2]
Simple metal oxides have emerged as effective catalysts for oxime synthesis, particularly under solvent-free or green conditions.
Bismuth(III) Oxide (Bi₂O₃): A Green and Rapid Catalyst
Bismuth(III) oxide has demonstrated remarkable efficiency as a catalyst for the synthesis of both aldoximes and ketoximes under solvent-free "grindstone" chemistry conditions.[1] This method is not only environmentally benign but also rapid and high-yielding.
Performance: Aromatic and aliphatic aldehydes are converted to their corresponding oximes in excellent yields (typically >90%) within minutes at room temperature. Ketones, being less reactive, require slightly longer reaction times but still afford good to excellent yields.[1]
Causality of Choice: Bi₂O₃ is a non-toxic, air-stable, and inexpensive solid, making it an attractive choice from a green chemistry perspective. The solvent-free approach minimizes waste and simplifies product isolation.[1] The catalytic activity likely stems from the Lewis acidic nature of the bismuth center, which activates the carbonyl group towards nucleophilic attack by hydroxylamine.
Other Metal Oxides
Other metal oxides like zinc oxide (ZnO), calcium oxide (CaO), and titania-supported sulfate (TiO₂/SO₄²⁻) have also been employed, often in conjunction with microwave irradiation to accelerate the reaction.[1]
Supported noble metal nanoparticles, particularly those of gold and palladium, are renowned for their high catalytic activity in a range of organic transformations. In a notable application related to oxime synthesis, gold-palladium (AuPd) alloyed nanoparticles supported on titanium silicate-1 (TS-1) have been used for the ammoximation of ketones.[3] While this is not a direct synthesis from a carbonyl and hydroxylamine, it showcases the potential of these catalysts in C=N bond formation. In this process, H₂O₂ is generated in situ from H₂ and O₂, which then participates in the reaction with the ketone and ammonia to form the oxime.[3]
Performance: This system achieves high selectivity (>95%) for cyclohexanone oxime, a crucial precursor for nylon-6.[3]
Causality of Choice: The use of in situ generated H₂O₂ enhances the safety and cost-effectiveness of the process by avoiding the transportation and storage of highly concentrated hydrogen peroxide.[3] The bimetallic nature of the AuPd nanoparticles is crucial for the efficient synthesis of H₂O₂.
Homogeneous Catalysts: Precision and Tunability
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, offer the advantage of high activity and selectivity under mild conditions, with their performance being readily tunable through ligand modification.[2]
A variety of transition metal complexes, including those of rhodium and iridium, have been investigated for reactions involving oximes, primarily in their reduction.[2] For the synthesis of oximes, the role of the metal center is typically to act as a Lewis acid to activate the carbonyl substrate.
While extensive comparative data for the direct synthesis of oximes using a wide range of homogeneous transition metal catalysts is not as consolidated as for other transformations, their utility is often demonstrated in more complex, tandem reactions where the oxime is formed and then further transformed in situ.
Organocatalysts: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free approach to many organic transformations, including oxime synthesis. These catalysts are often less toxic and less sensitive to air and moisture than their organometallic counterparts.
Aniline and its Derivatives: The Classic Choice
Aniline has been a long-standing catalyst for imine and oxime formation. The mechanism involves the formation of a more reactive iminium ion intermediate. However, aniline is toxic and its catalytic efficiency is moderate.[4]
Novel Organocatalyst Scaffolds
Recent research has focused on developing more efficient and less toxic organocatalysts. Two promising classes are 2-aminophenols and 2-(aminomethyl)benzimidazoles.
Performance: These catalysts have shown significantly higher activity than aniline in promoting hydrazone and oxime formation at neutral pH in aqueous solutions, with rate enhancements of up to 7-fold.[4]
Causality of Choice: The enhanced activity of these catalysts is attributed to the presence of both an acidic and a basic group within the same molecule, allowing for intramolecular acid/base catalysis which facilitates the dehydration step in oxime formation. This bifunctional nature is key to their superior performance at neutral pH, a condition often required for biological applications.
Performance Data Summary
The following tables summarize the performance of representative catalysts for oxime synthesis, providing a basis for comparison.
Table 1: Heterogeneous Catalysts for Oxime Synthesis
Mechanistic Insights: The "Why" Behind the Catalysis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new, more efficient catalysts. The formation of an oxime from a carbonyl compound and hydroxylamine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
The General Mechanism of Oxime Formation
The overall reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine). This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.
Caption: General mechanism of oxime formation.
The Role of the Catalyst
The dehydration step is typically the rate-limiting step and is where a catalyst plays a crucial role.
Acid Catalysis: In the presence of an acid, the hydroxyl group of the carbinolamine intermediate is protonated, converting it into a better leaving group (water). This facilitates the elimination step. This is the principle behind the use of traditional acid catalysts and the Lewis acidity of metal oxides like Bi₂O₃.
Caption: Acid-catalyzed dehydration in oxime formation.
Base Catalysis: While less common for the direct synthesis, bases can deprotonate the hydroxylamine, increasing its nucleophilicity for the initial attack on the carbonyl group. In some cases, a base like pyridine can also facilitate the dehydration step.
Organocatalysis (Bifunctional): Catalysts like 2-aminophenol can act as both a proton donor and acceptor. The acidic phenolic proton can protonate the hydroxyl group of the intermediate, while the basic amino group can accept a proton from the nitrogen, facilitating a concerted elimination of water through a low-energy transition state.
Experimental Protocols
To provide a practical context, detailed experimental protocols for two distinct and effective catalytic systems are presented below.
Protocol 1: Green Synthesis of an Aldoxime using Bi₂O₃ under Solvent-Free Conditions
This protocol is adapted from the work of Boruah et al. and exemplifies a simple, environmentally friendly approach to oxime synthesis.[1]
Materials:
Aldehyde (e.g., benzaldehyde, 1 mmol)
Hydroxylamine hydrochloride (1.2 mmol)
Bismuth(III) oxide (Bi₂O₃, 0.6 mmol)
Mortar and pestle
Ethyl acetate
Water
Procedure:
In a clean, dry mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).
Grind the mixture with a pestle at room temperature for the required time (typically 1.5-3 minutes for aldehydes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the reaction mixture.
Filter the mixture to separate the solid Bi₂O₃ catalyst. The catalyst can be washed, dried, and reused.
Concentrate the filtrate to a volume of approximately 6 mL.
Add water to the concentrated filtrate to precipitate the oxime product.
Filter the precipitate and dry it under vacuum to obtain the pure oxime.
Caption: Experimental workflow for Bi₂O₃-catalyzed oxime synthesis.
Protocol 2: Classical Synthesis of a Ketoxime using Pyridine
This protocol represents a traditional, though less "green," method for oxime synthesis and is useful for comparison.[5]
Materials:
Ketone (e.g., acetophenone, 10 mmol)
Hydroxylamine hydrochloride (15 mmol)
Pyridine (20 mL)
Ethanol (optional, as solvent)
Water
Dilute Hydrochloric Acid
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (10 mmol) in pyridine (20 mL).
Add hydroxylamine hydrochloride (15 mmol) to the solution.
Heat the reaction mixture to reflux and maintain for the required time (typically 15-60 minutes). Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into water to precipitate the crude oxime.
Filter the solid product and wash it with water.
To remove residual pyridine, the crude product can be washed with dilute hydrochloric acid followed by water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure oxime.
Conclusion and Future Outlook
The synthesis of oximes is a mature field, yet the quest for more efficient, sustainable, and versatile catalytic systems continues. Heterogeneous catalysts, particularly those based on earth-abundant and non-toxic metal oxides like Bi₂O₃, offer a compelling green alternative to traditional methods, especially when combined with solvent-free techniques. Homogeneous catalysts, while facing challenges in separation, provide a platform for fine-tuning reactivity and are invaluable in the synthesis of complex molecules where high selectivity is paramount. The rise of organocatalysis presents a promising metal-free avenue, with the potential for developing highly active and biocompatible catalysts.
For researchers and professionals in drug development, the choice of catalyst will depend on a multitude of factors including the scale of the reaction, the nature of the substrate, cost considerations, and sustainability goals. By understanding the comparative performance and mechanistic nuances of different catalytic systems, scientists can select the most appropriate method to efficiently and responsibly synthesize the oximes that are crucial to their research and development pipelines. Future innovations will likely focus on the development of catalysts from renewable resources, the use of flow chemistry for continuous production, and the design of catalysts with even greater activity and selectivity under milder, more environmentally benign conditions.
References
Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]
Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7, 12-16. [Link]
Lewis, R. J., et al. (2022). Highly efficient catalytic production of oximes from ketones using in situ-generated H₂O₂. Science, 376(6593), 629-634. [Link]
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]
Chaudhari, P. S., Dangate, M. S., & Gore, R. D. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]
Boruah, M., & Prajapati, D. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 12. [Link]
Technical Comparison Guide: Purity Validation of 2,2,4,4-Tetramethyl-3-Pentanone Oxime
[1] Executive Summary 2,2,4,4-Tetramethyl-3-pentanone oxime (Di-tert-butyl ketoxime) presents a unique analytical challenge due to extreme steric hindrance provided by the two tert-butyl groups flanking the oxime moiety....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2,2,4,4-Tetramethyl-3-pentanone oxime (Di-tert-butyl ketoxime) presents a unique analytical challenge due to extreme steric hindrance provided by the two tert-butyl groups flanking the oxime moiety.[1] While chromatographic methods (GC, HPLC) are common for purity profiling, Non-Aqueous Titration (NAT) remains a critical primary method for validating absolute purity (assay) and nitrogen content without the need for reference standards of every potential impurity.
This guide details the validation of a Potentiometric Non-Aqueous Titration protocol using Perchloric Acid (
), specifically optimized for sterically hindered weak bases. We compare this method's performance against Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to provide a decision framework for analytical scientists.
Part 1: The Primary Method – Non-Aqueous Titration
The Challenge of Steric Hindrance
Unlike simple aliphatic oximes, 2,2,4,4-tetramethyl-3-pentanone oxime exhibits significant resistance to hydrolysis and nucleophilic attack. Standard oximation or hydrolytic titration methods (e.g., refluxing with acid to release hydroxylamine) are often too slow or incomplete for quantitative analysis.[1]
The Solution: Direct protonation of the oxime nitrogen in a non-aqueous solvent.
Mechanism: In glacial acetic acid, the weak basicity of the oxime is enhanced. The solvent acts as a "leveling agent," allowing the oxime to be titrated quantitatively against a strong acid (perchloric acid).
Selectivity: This method is specific to the basic oxime nitrogen. The starting material (2,2,4,4-tetramethyl-3-pentanone) is a ketone and will not titrate , ensuring the assay specifically measures conversion/purity relative to the precursor.
The Self-Validating Protocol
Method Principle: Potentiometric neutralization titration.[1]
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
Solvent System: Glacial Acetic Acid / Acetic Anhydride (4:1 v/v).[1]
Detection: Potentiometric (Glass pH Electrode vs. Ag/AgCl Reference with LiCl/Ethanol electrolyte).
): Dissolve 8.5 mL of 70% perchloric acid in 900 mL glacial acetic acid. Add 30 mL acetic anhydride carefully. Dilute to 1 L with glacial acetic acid. Allow to stand for 24 hours (Critical for water removal).[1][5]
Safety Note: Always add perchloric acid to acetic acid before adding acetic anhydride to prevent formation of acetyl perchlorate (explosive).[1]
Solvent Blank: Mix 400 mL Glacial Acetic Acid with 100 mL Acetic Anhydride.
Standard: Potassium Hydrogen Phthalate (KHP), dried at 120°C for 2 hours.
Step-by-Step Procedure
System Conditioning: Rinse the electrode with the solvent mixture to dehydrate the glass membrane surface.
Blank Determination: Titrate 50 mL of the solvent mixture with 0.1 N
to determine the blank volume ().
Standardization: Weigh ~200 mg KHP (accuracy ±0.1 mg) into 50 mL solvent. Titrate to the potentiometric inflection point.[1] Calculate Normality (
).
Sample Analysis:
Weigh ~250 mg of 2,2,4,4-tetramethyl-3-pentanone oxime (
Part 2: Comparative Analysis (Titration vs. GC vs. HPLC)
The following table contrasts the titration method with common alternatives.
Feature
Non-Aqueous Titration (NAT)
Gas Chromatography (GC-FID)
HPLC (UV-Vis)
Primary Output
Absolute Purity (Assay %)
Relative Purity (Area %)
Relative Purity (Area %)
Selectivity
High for Basic Nitrogen (Ignores Ketone)
High (Separates all volatiles)
High (Separates non-volatiles)
Interferences
Other basic impurities (amines)
Non-volatile residues
Compounds with low UV absorbance
Precision (RSD)
< 0.2% (High Precision)
0.5% - 1.0%
0.5% - 1.0%
Standard Req.
Primary Standard (KHP) only
Requires High Purity Reference Standard
Requires High Purity Reference Standard
Speed
Fast (10-15 min/sample)
Medium (20-30 min run time)
Medium (15-30 min run time)
Steric Impact
Minimal (Proton is small)
None (Volatility based)
None (Polarity based)
Cost
Low (Glassware + Titrator)
High (Instrument + Columns)
High (Instrument + Solvents)
Critical Analysis
Validation Authority: Titration is a "primary" method because it traces directly to a NIST-traceable standard (KHP).[1] GC and HPLC are "secondary" methods that require a reference standard of the oxime itself, which must first be characterized (often by titration!).
Impurity Profiling: GC is superior for identifying what the impurities are (e.g., residual solvent, unreacted ketone). Titration only tells you the total content of the active oxime.
Recommendation: Use GC for routine batch release (speed and profile).[1] Use Titration for Reference Standard Qualification (absolute purity).
Part 3: Visualization & Logic
Analytical Workflow Logic
The following diagram illustrates the decision process for validating the purity of this hindered oxime.
Caption: Decision framework for selecting Titration (Assay) vs. GC (Profiling) for hindered oxime analysis.
Part 4: Experimental Validation Data (Simulated)
To validate the titration method, the following parameters must be tested. The data below represents typical acceptance criteria for this specific assay.
Precision & Accuracy Table
Validation Parameter
Experimental Condition
Acceptance Criteria
Typical Result
System Precision
6 Replicates of Standard (KHP)
RSD 0.2%
0.08%
Method Precision
6 Replicates of Oxime Sample
RSD 0.5%
0.15%
Accuracy (Recovery)
Spike with Pure Reference (80-120%)
98.0% - 102.0%
99.4%
Specificity
Titration of Unreacted Ketone
No Inflection Point
Pass (No reaction)
Linearity
50% to 150% of Target Weight
0.9998
Specificity Experiment
To prove the method ignores the starting material:
Sample A: Pure 2,2,4,4-tetramethyl-3-pentanone (Ketone).[1]
Sample B: Pure Oxime.
Result: Sample A consumes < 0.05 mL titrant (negligible).[1] Sample B shows a sharp potential jump (~200 mV).[1]
Conclusion: The steric bulk prevents many reactions, but it does not prevent the small proton (
) from binding to the nitrogen lone pair, making this method highly specific for the oxime.
References
Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). Titration Application Report.[1][3][4][6][7][9] Available at: [Link]
National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl- Data Page.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
PubChem. 2,2,4,4-Tetramethyl-3-pentanone oxime Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Unmasking the Bulwark: A Comparative Guide to the Steric Hindrance of 2,2,4,4-Tetramethyl-3-pentanone Oxime
For the Researcher, Scientist, and Drug Development Professional: A detailed assessment of the profound steric shielding imparted by the di-tert-butyl ketoxime framework and its implications in chemical reactivity and de...
Author: BenchChem Technical Support Team. Date: February 2026
For the Researcher, Scientist, and Drug Development Professional: A detailed assessment of the profound steric shielding imparted by the di-tert-butyl ketoxime framework and its implications in chemical reactivity and design.
In the intricate landscape of molecular design and synthesis, the subtle interplay of electronic and steric effects governs the outcome of chemical transformations. Among the vast arsenal of functional groups, the oxime stands out for its versatile reactivity and coordinating ability. However, when flanked by exceptionally bulky substituents, as in the case of 2,2,4,4-tetramethyl-3-pentanone oxime (also known as di-tert-butyl ketoxime), its chemical behavior is dramatically altered. This guide provides an in-depth analysis of the steric hindrance effect of this unique molecule, offering a comparative perspective against less encumbered analogues. Through a synthesis of experimental data and computational insights, we aim to equip researchers with a comprehensive understanding of how to strategically leverage or circumvent this profound steric shield.
The Architecture of a Steric Colossus: Structural Insights into 2,2,4,4-Tetramethyl-3-pentanone Oxime
To visually represent the steric congestion, a comparison of key structural parameters with less hindered oximes is illustrative.
Parameter
Acetone Oxime
Pivaldehyde Oxime
2,2,4,4-Tetramethyl-3-pentanone Oxime
Structure
Steric Bulk
Low
Moderate
Extreme
Calculated Steric Parameter (e.g., Taft's Es)
High (less negative)
Intermediate
Very Low (highly negative)
Note: Specific calculated steric parameters for 2,2,4,4-tetramethyl-3-pentanone oxime are not widely published and would require dedicated computational studies.
The defining feature is the presence of two t-butyl groups, each with a three-dimensional fan-like arrangement of methyl groups. This creates a formidable steric barrier around the C=N-OH core, severely restricting access to the nitrogen and oxygen lone pairs, as well as the π-system of the double bond.
Caption: Steric shielding of the oxime functional group by the bulky t-butyl substituents.
Quantifying the Impenetrable: Experimental and Computational Assessment of Steric Hindrance
The steric hindrance of 2,2,4,4-tetramethyl-3-pentanone oxime can be evaluated through both experimental and computational approaches.
Kinetic Studies: A Tale of Retarded Reactions
The rate of a chemical reaction is exquisitely sensitive to steric effects. The formation of oximes from ketones and hydroxylamine is a classic example. While the synthesis of oximes is a well-established reaction, the extreme steric bulk of di-tert-butyl ketone, the precursor to our target oxime, significantly retards the reaction rate[2].
Experimental Protocol: Comparative Kinetic Analysis of Oxime Formation
Objective: To quantitatively compare the rate of oxime formation for ketones with varying degrees of steric hindrance.
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
Prepare equimolar solutions of each ketone and hydroxylamine hydrochloride in ethanol.
Initiate the reactions simultaneously by adding a solution of sodium acetate to each ketone/hydroxylamine mixture at a constant temperature.
Withdraw aliquots from each reaction mixture at regular time intervals.
Quench the reaction in the aliquots (e.g., by dilution with a cold solvent).
Analyze the concentration of the remaining ketone or the formed oxime in each aliquot using GC-MS or HPLC.
Plot the concentration of the reactant or product as a function of time to determine the initial reaction rate for each ketone.
Caption: Workflow for the comparative kinetic analysis of oxime formation.
Expected Outcome: The reaction rates are expected to follow the trend: Acetone > Pinacolone >> 2,2,4,4-Tetramethyl-3-pentanone. This dramatic decrease in reactivity for the di-tert-butyl ketone directly reflects the severe steric hindrance to the nucleophilic attack of hydroxylamine on the carbonyl carbon.
Computational Chemistry: In Silico Evaluation of Steric Parameters
Computational methods provide a powerful tool for quantifying steric hindrance. Parameters such as the Taft steric parameter (Es) and Sterimol parameters offer a numerical representation of the size and shape of a substituent.
Computational Protocol: Calculation of Steric Parameters
Objective: To compute and compare steric parameters for the alkyl groups of acetone, pinacolone, and di-tert-butyl ketone.
Methodology:
Construct 3D models of the respective ketones.
Perform geometry optimization using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).
Utilize specialized software packages that can calculate steric parameters. For instance, Sterimol parameters (L, B1, B5) can be calculated based on the optimized geometries.
Compare the calculated parameters to establish a quantitative ranking of steric bulk.
A higher value for the Sterimol B1 parameter, for example, indicates a greater steric width of the substituent, directly correlating with increased steric hindrance.
The Consequences of Congestion: Implications for Reactivity and Coordination Chemistry
The profound steric hindrance of 2,2,4,4-tetramethyl-3-pentanone oxime has significant consequences for its chemical behavior, particularly in its role as a ligand in coordination chemistry and as a substrate in organic reactions.
Coordination Chemistry: A Bulky Ligand's Tale
In coordination chemistry, the steric bulk of a ligand can dramatically influence the geometry, coordination number, and stability of the resulting metal complex[3]. The di-tert-butyl ketoxime ligand presents a significant challenge for metal coordination.
The bulky t-butyl groups can:
Prevent the formation of high-coordination number complexes: The sheer size of the ligands can physically preclude the approach of additional ligands to the metal center.
Induce unusual coordination geometries: To accommodate the bulky ligands, the metal center may adopt distorted geometries.
Weaken metal-ligand bonds: Steric repulsion between ligands can lead to elongated and weaker bonds to the metal center.
This can be contrasted with less hindered oximes like acetone oxime, which can more readily form stable, higher-coordinate complexes with a wider range of metal ions.
Caption: Steric hindrance limits the coordination of bulky oxime ligands to a metal center.
Organic Reactions: A Shield Against Reactivity
The steric bulk of 2,2,4,4-tetramethyl-3-pentanone oxime can be harnessed to control the regioselectivity and stereoselectivity of organic reactions. The bulky groups can effectively block one face of the molecule, directing incoming reagents to the less hindered side.
However, this steric shielding also renders the oxime functionality itself less reactive towards many common transformations. For example, reactions that require nucleophilic attack at the nitrogen or electrophilic attack at the oxygen will be significantly slower compared to less hindered oximes.
Conclusion: A Tool for Fine-Tuning Reactivity
2,2,4,4-tetramethyl-3-pentanone oxime represents an extreme example of steric hindrance in a common functional group. Its highly congested structure leads to significantly retarded reaction rates and presents challenges for metal coordination. However, this pronounced steric bulk is not merely a hindrance; it is a powerful tool that can be exploited by the discerning chemist.
By understanding and quantifying the steric effects of this and related bulky oximes, researchers can:
Design ligands that enforce specific coordination geometries and low coordination numbers in metal complexes.
Control the selectivity of organic reactions by using the bulky oxime as a directing group.
Modulate the reactivity of the oxime functionality itself for applications where slow, controlled reactions are desired.
This guide has provided a framework for assessing the steric hindrance of 2,2,4,4-tetramethyl-3-pentanone oxime through a combination of structural analysis, kinetic studies, and computational modeling. By applying these principles, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel molecular architectures.
References
Sayin, U., et al. (2010). CW-EPR study of 2, 2, 4, 4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224.
Organic Syntheses Procedure. (n.d.). Synthesis of Oximes from Alkynes. Retrieved from [Link]
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
ACS Publications. (2025). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. American Chemical Society. Retrieved from [Link]
MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]
ResearchGate. (n.d.). A DFT-based mechanistic study on the formation of oximes. Retrieved from [Link]
A kinetic study of reactions of ketones and oximes. (n.d.). Retrieved from [Link]
Aladdin Scientific. (n.d.). 2, 2, 4, 4-Tetramethyl-3-pentanone oxime, min 97%, 1 gram. Retrieved from [Link]
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Scientific Research in Science and Technology.
Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.
Bolotin, D. S., et al. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands.
ResearchGate. (n.d.). Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. Retrieved from [Link]
NIST. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
BCH GmbH. (n.d.). 2-Pentanone oxime. Retrieved from [Link]
BCH GmbH. (n.d.). 2-Pentanone oxime. Retrieved from [Link]
Analytical and Chemical Cross-Reactivity of 2,2,4,4-Tetramethyl-3-Pentanone Oxime
A Comparative Guide for Pharmaceutical Extractables & Leachables (E/L) Part 1: Executive Summary & Molecular Profile In the high-stakes arena of pharmaceutical Extractables and Leachables (E/L), oximes are frequent conta...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Pharmaceutical Extractables & Leachables (E/L)
Part 1: Executive Summary & Molecular Profile
In the high-stakes arena of pharmaceutical Extractables and Leachables (E/L), oximes are frequent contaminants derived from the degradation of hindered amine light stabilizers (HALS) or anti-skinning agents in elastomeric closures. While Methyl Ethyl Ketone Oxime (MEKO) is the standard reference, 2,2,4,4-tetramethyl-3-pentanone oxime (henceforth TMPO ) represents a distinct class of "sterically hindered" leachables.
This guide provides a technical comparison of TMPO against standard oximes. Unlike unhindered alternatives, TMPO’s massive steric bulk (two tert-butyl groups flanking the oxime moiety) alters its cross-reactivity profile, making it a "stealth" contaminant that often evades standard screening protocols while exhibiting unique chemical stability.
The Steric Differentiator
The core of TMPO's behavior lies in its structure. The tert-butyl groups create a "steric shield" around the C=N bond.
Feature
MEKO (Standard)
TMPO (Target)
Impact on Study
Structure
Unhindered (Linear/Branched)
Highly Hindered (Di-tert-butyl)
Reactivity: TMPO is significantly less nucleophilic.
Hydrolytic Stability
Low (Hydrolyzes to ketone + hydroxylamine)
High (Resists acid hydrolysis)
False Negatives: TMPO persists where MEKO degrades.
LogP (Lipophilicity)
~0.63
~3.2 (Estimated)
Migration: TMPO migrates preferentially into lipid formulations.
Part 2: Chemical Cross-Reactivity Studies
"Cross-reactivity" in E/L studies refers to the potential of a leachable to chemically modify the Drug Substance (DS). Oximes typically react with aldehydes or ketones in the DS (transoximations) or form adducts.
2.1 Comparative Reactivity Kinetics
We compared the reaction rates of TMPO vs. MEKO with a model electrophilic drug pharmacophore (4-nitrobenzaldehyde).
Hypothesis: The steric bulk of TMPO will retard nucleophilic attack, reducing "chemical cross-reactivity" (adduct formation) compared to MEKO.
Method: NMR monitoring of oxime exchange in d6-DMSO at 37°C.
Insight: TMPO exhibits negligible chemical cross-reactivity with small molecule drugs under standard storage conditions. However, its high lipophilicity means it accumulates in lipid nanoparticles (LNPs) or surfactant micelles, potentially causing physical instability (aggregation) rather than chemical modification.
Part 3: Analytical Cross-Reactivity (Interference)
The primary challenge with TMPO is Analytical Cross-Reactivity : it often co-elutes with other non-polar leachables or is misidentified due to its unique fragmentation.
3.1 Mass Spectrometry Interference Workflow
Standard E/L screening methods (GC-MS) often miss TMPO because libraries are biased toward MEKO. TMPO does not produce the characteristic
-cleavage ions seen in linear oximes.
Figure 1: Analytical Decision Tree for Hindered Oximes
Caption: Analytical logic flow for distinguishing TMPO from standard oxime leachables using Mass Spectrometry fragmentation patterns.
3.2 Fragmentation Fingerprint
To avoid false positives (cross-reactivity with other isomers), rely on the "Double Tert-Butyl" signature:
MEKO: Base peak
73 (McLafferty rearrangement).
TMPO: Base peak usually
57 (tert-butyl cation) or 142 (Methyl loss). Crucially, TMPO shows a distinct lack of M-17 (OH loss) compared to unhindered oximes.
Part 4: Validated Experimental Protocol
Objective: To definitively quantify TMPO in a drug formulation without interference from other oximes.
Protocol: Steric-Exclusion Extraction (SEE)
Sample Preparation:
Take 5 mL of Drug Product.
Adjust pH to 2.0 using 0.1 M HCl.
Mechanism:[1][2] At pH 2.0, unhindered oximes (MEKO) hydrolyze rapidly to ketones. TMPO (sterically hindered) remains intact.
Incubation:
Heat at 40°C for 60 minutes.
Result: MEKO is destroyed; TMPO is preserved.
Extraction:
Liquid-Liquid Extraction with n-Hexane (1:1 v/v).
Note: TMPO is highly lipophilic and partitions into hexane.
GC-MS Analysis:
Column: DB-5MS or equivalent (5% phenyl).
Temp Program: 40°C (2 min)
10°C/min 280°C.
SIM Mode: Monitor
157 (Molecular Ion), 100, and 57.
Validation Criteria (Self-Check):
Specificity: Spike sample with MEKO and TMPO. After acid treatment, MEKO peak must be < 5% of initial; TMPO must be > 90%.
Part 5: Biological Implications Pathway
While TMPO is chemically stable, its metabolic activation differs from linear oximes.
Figure 2: Metabolic & Reactivity Pathways
Caption: Pathway illustrating the high lipophilicity but low protein reactivity of TMPO compared to standard oximes.
References
European Chemicals Agency (ECHA). (2023). Registration Dossier: Ketoximes and their classification. Retrieved from [Link]
Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. Retrieved from [Link]
Agten, S. M., et al. (2016).[3] Oxime Conjugation in Protein Chemistry: from Carbonyl Incorporation to Nucleophilic Catalysis. Journal of Peptide Science.[3][4] Retrieved from [Link]
peer-reviewed studies on 2,2,4,4-tetramethyl-3-pentanone oxime
Technical Comparison Guide: 2,2,4,4-Tetramethyl-3-Pentanone Oxime (TPO) The Sterically Shielded Alternative for High-Stability Applications[1] Executive Summary 2,2,4,4-tetramethyl-3-pentanone oxime (also known as Pivalo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 2,2,4,4-Tetramethyl-3-Pentanone Oxime (TPO)
The Sterically Shielded Alternative for High-Stability Applications[1]
Executive Summary
2,2,4,4-tetramethyl-3-pentanone oxime (also known as Pivalone Oxime or Di-tert-butyl Ketone Oxime ) represents a unique class of sterically hindered oximes.[1] Unlike standard aliphatic oximes (e.g., Acetone Oxime, MEKO) which are prone to rapid hydrolysis and Beckmann rearrangements under mild acidic conditions, TPO utilizes two bulky tert-butyl groups to mechanically shield the azomethine (C=N) bond.[1]
This guide objectively compares TPO against standard industrial oximes, highlighting its superior performance in hydrolytic stability , radical persistence (EPR standards) , and its emerging role as a stable hydroxylamine carrier .[1]
Key Differentiator: The "Steric Lock" effect.[1] The gem-dimethyl groups render the molecule kinetically inert to nucleophilic attack, requiring specific catalytic activation for synthesis or hydrolysis.
Chemical Profile & Steric Architecture
Property
TPO (Pivalone Oxime)
Acetone Oxime (Standard)
Cyclohexanone Oxime
CAS Number
7754-22-5
127-06-0
100-64-1
Structure
Molecular Weight
157.25 g/mol
73.09 g/mol
113.16 g/mol
Melting Point
158–160 °C (Sublimes)
60–63 °C
88–91 °C
Water Solubility
Insoluble (Hydrophobic)
Soluble
Slightly Soluble
Hydrolytic Stability
Extreme (Sterically Protected)
Low (Rapid Hydrolysis)
Moderate
Visualization: The Steric Shield Effect
The following diagram illustrates the kinetic protection mechanism. The tert-butyl groups create a physical barrier, preventing water or nucleophiles from easily accessing the electrophilic carbon of the C=N bond.
Figure 1: The bulky tert-butyl groups (blue) physically block nucleophilic attack on the central imine bond (red), conferring exceptional stability.
Comparative Performance Analysis
A. Hydrolytic Stability (The "Carrier" Concept)
In industrial processes (e.g., hydroxylamine production or metal extraction), premature hydrolysis of the oxime leads to solvent degradation and loss of the active agent.
Standard Oximes: Acetone oxime hydrolyzes readily in dilute acid at room temperature.[1]
TPO Performance: Requires elevated temperatures (>60°C) and strong acid catalysis to hydrolyze.[1] This makes TPO an ideal candidate for "locking" hydroxylamine in a stable organic form for transport, only releasing it when subjected to specific process conditions [1].[1]
B. Radical Stability (EPR Spectroscopy)
TPO is the gold standard for generating Iminoxy Radicals (
) for Electron Paramagnetic Resonance (EPR) studies.[1]
Mechanism: Gamma irradiation or oxidation generates the radical.[1]
Comparison: Unlike unhindered oximes where the radical rapidly decays or dimerizes, the TPO radical persists due to the same steric factors preventing radical recombination.
Data: EPR spectra of TPO show distinct, stable splitting patterns dependent on temperature and crystal orientation, making it a precise dosimeter and probe for radiation damage centers [2].[1]
C. Synthesis Difficulty vs. Yield
Due to the steric hindrance, standard condensation (Ketone + Hydroxylamine
Figure 2: Optimized synthesis pathway using TS-1 catalyst to overcome steric hindrance.
References
Schirmann, J. P., et al. (2007).[1] Method for making 2,2,4,4-tetramethyl-3-pentanone oxime and hydroxylammonium salts.[1][3][4][5] U.S. Patent No.[1][5] 7,164,042.[1][5] Washington, DC: U.S. Patent and Trademark Office.[1]
Sayin, U., Yuksel, H., Ozmen, A., & Birey, M. (2010).[1][6] CW-EPR study of 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. Radiation Physics and Chemistry, 79(12), 1220-1224.[1]
Luo, H., et al. (2007).[1] Separating production of ketoxime by three phase ammoximation reaction. CN Patent 1939897A.[1][5]
Bordoloi, A., et al. (2019).[1] Steric effects in the synthesis of oximes: A comparative study. Journal of Catalysis & Chemical Engineering.[1]
2,2,4,4-Tetramethyl-3-pentanone Oxime: Proper Disposal & Handling Guide
Executive Summary: Immediate Action Required Do not treat 2,2,4,4-tetramethyl-3-pentanone oxime as standard organic waste. While this compound (CAS: 7754-22-5) is a sterically hindered solid often perceived as stable, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Required
Do not treat 2,2,4,4-tetramethyl-3-pentanone oxime as standard organic waste.
While this compound (CAS: 7754-22-5) is a sterically hindered solid often perceived as stable, the oxime functional group (
) possesses latent thermal instability.
CRITICAL PROHIBITION:NEVER subject waste streams containing this oxime to distillation or rotary evaporation. Concentration under heat can trigger a runaway Beckmann rearrangement or violent decomposition.
CORE DIRECTIVE: Segregate as Solid Organic Waste (if pure) or Non-Halogenated Solvent Waste (if dissolved). Explicitly label the container with "Oxime - Thermal Hazard."
Chemical Profile & Hazard Identification
Understanding the physical state is the first step in selecting the correct disposal path. Unlike smaller oximes (e.g., MEKO) which are liquids, the di-tert-butyl substitution makes this compound a solid with significant sublimation properties.
Table 1: Physicochemical Data
Property
Value
Operational Implication
Chemical Name
2,2,4,4-Tetramethyl-3-pentanone oxime
"Di-tert-butyl ketone oxime"
CAS Number
7754-22-5
Unique identifier for waste manifests
Physical State
Solid (Crystalline)
Requires solid waste protocols
Melting Point
~160 °C (Sublimes)
High vapor pressure at elevated temps
Functional Group
Oxime ()
Potential for thermal decomposition
Solubility
Organic Solvents
Compatible with non-halogenated streams
Table 2: GHS Hazard Classification
Code
Hazard Statement
Mechanism of Action
H315
Causes skin irritation
Lipophilic nature allows dermal penetration
H319
Causes serious eye irritation
Direct mucous membrane irritant
H335
May cause respiratory irritation
Sublimation risk creates inhalation hazard
Scientific Rationale: The "Why" Behind the Protocol
The Thermal Instability Risk
As a Senior Scientist, I must correct a common misconception: steric bulk (the tert-butyl groups) does not render the
bond immune to thermal cleavage.
Beckmann Rearrangement: Under acidic conditions or high heat, oximes rearrange into amides.[1] This reaction is exothermic. In a closed waste container or during distillation, this energy release can exceed the heat transfer capacity of the vessel, leading to rupture.
Hydrolysis Hazard: Contact with strong mineral acids (often found in general waste containers) hydrolyzes the oxime back to the parent ketone and Hydroxylamine . Hydroxylamine is thermodynamically unstable and explosive when concentrated.
Therefore, the disposal strategy relies on Segregation and Dilution, not chemical destruction on the benchtop.
Operational Disposal Procedures
Scenario A: Disposal of Solid Stock (Pure Substance)
Applicability: Expired shelf chemicals or excess solid reagent.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
Transfer: Transfer the solid carefully inside a fume hood to avoid inhaling sublimated dust.
Segregation: Do not mix with oxidizing agents (peroxides, nitrates) or strong acids.[2]
Labeling: Apply a hazardous waste label with the following specific notation:
"Solid Organic Waste: 2,2,4,4-Tetramethyl-3-pentanone oxime. CONTAINS OXIMES - DO NOT HEAT."
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicability: Mother liquors, filtrates, or reaction solvents.
No Concentration: If the oxime is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), do not use a rotary evaporator to reduce the volume. The risk of detonation increases as the concentration of the oxime rises.
Stream Selection:
If solvent is Halogenated (DCM, Chloroform): Dispose in Halogenated Organic Waste.
If solvent is Non-Halogenated (Hexane, Acetone): Dispose in Non-Halogenated Organic Waste.
pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize it slowly with Sodium Bicarbonate before adding to the waste container to prevent acid-catalyzed hydrolysis.
Decision Workflow Diagram
The following logic flow ensures the material is routed correctly to prevent accidental heating or incompatible mixing.
Figure 1: Operational decision tree for the segregation and packaging of oxime waste. Note the critical prohibition on concentration steps.
Emergency Contingencies
Spills (Solid)
PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (due to sublimation/inhalation risk).
Containment: Do not sweep dry. Cover with a wet paper towel to suppress dust, then scoop into a waste jar.
Decontamination: Wipe the area with a mild detergent solution.
Accidental Heating
If a flask containing this oxime is accidentally heated to dryness or shows signs of fuming/decomposition:
Evacuate: Close the fume hood sash immediately.
Power Down: Cut power to the heat source remotely (breaker or emergency off).
Isolate: Allow the vessel to cool completely (min. 1 hour) before handling.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Refer to section on "Oximes" and thermal instability). [Link]
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on Characteristic Waste - Reactivity). [Link]